5-(4-Cyanophenyl)picolinic acid
Description
Properties
IUPAC Name |
5-(4-cyanophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-12(13(16)17)15-8-11/h1-6,8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZPEZXGRLXSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679295 | |
| Record name | 5-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648898-17-3 | |
| Record name | 5-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic & Physicochemical Profile: 5-(4-Cyanophenyl)picolinic Acid
Topic: Spectroscopic Properties of 5-(4-Cyanophenyl)picolinic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Ligand Architecture
5-(4-Cyanophenyl)picolinic acid is a specialized bifunctional ligand precursor characterized by its donor-acceptor (D-A) conjugated system . Structurally, it merges the chelating capability of picolinic acid (N,O-donor) with the electronic modulation of a 4-cyanophenyl moiety.
In advanced materials science, this molecule is not merely a passive linker; it is an electronic throttle .[1] The electron-withdrawing cyano (-CN) group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), while the picolinic acid moiety facilitates robust coordination with transition metals (e.g., Ir(III), Pt(II), Ru(II)) and lanthanides. This guide dissects its spectroscopic behavior, providing a roadmap for its application in Metal-Organic Frameworks (MOFs), phosphorescent OLED emitters, and chemosensing.[1]
Molecular Architecture & Electronic Basis[1]
To understand the spectroscopy, we must first model the electronic environment. The molecule consists of two aromatic systems linked by a single bond, allowing for torsional rotation that dictates its photophysics.[1]
-
The Chromophore: The 5-phenylpyridine core creates an extended
-conjugated system. -
The Auxochromes:
-
Carboxyl Group (-COOH): Acts as an anchor and weak electron-withdrawing group (EWG). In protic solvents, deprotonation to carboxylate (-COO⁻) significantly alters the charge transfer character.
-
Cyano Group (-CN): A strong EWG at the para position of the phenyl ring. It pulls electron density through the conjugated backbone, inducing a strong dipole moment and stabilizing the LUMO.
-
Electronic State Diagram (Graphviz)
The following diagram illustrates the electronic flow and synthetic logic, visualizing how structural components dictate spectroscopic outputs.
Figure 1: Electronic structure-property relationship. The cyano group acts as the primary modulator of the HOMO-LUMO gap.
Spectroscopic Properties (The Core)
UV-Vis Absorption Profile
The absorption spectrum is dominated by
| Parameter | Expected Value / Range | Mechanistic Insight |
| 290 – 320 nm | Attributed to the | |
| Molar Absorptivity ( | 15,000 – 25,000 M⁻¹cm⁻¹ | High extinction coefficient due to the allowed nature of the |
| Solvatochromism | Moderate | Polar solvents (e.g., DMSO, MeOH) may induce a slight red shift due to stabilization of the polarized excited state (ICT). |
| Shoulder Bands | ~250 nm | Higher energy transitions localized on the benzene/pyridine rings. |
Critical Protocol Note: When measuring UV-Vis, always record the pH. The deprotonation of the carboxylic acid (pKa ~5.3) to the picolinate anion will shift the
Photoluminescence (Fluorescence)
As a free ligand, 5-(4-cyanophenyl)picolinic acid exhibits behavior typical of flexible biaryl systems.
-
Solution State: Weak fluorescence is expected (
).-
Reasoning: Free rotation around the C-C bond between the pyridine and phenyl rings allows for rapid non-radiative decay (internal conversion) from the excited state.
-
Emission Max:350 – 400 nm (Violet/Blue region).
-
-
Solid State / Rigidified: Significant fluorescence enhancement.
-
Mechanism:[2][3][4][5] Restriction of Intramolecular Rotation (RIR). When bound in a MOF or metal complex, the rotation is locked, closing the non-radiative decay channel.[1]
-
Application: This "turn-on" response makes it an excellent candidate for Aggregation-Induced Emission (AIE) studies or as a rigid linker in luminescent MOFs.
-
Vibrational Spectroscopy (IR & Raman)
Infrared spectroscopy is the primary tool for structural validation. The nitrile and carbonyl handles provide distinct, interference-free diagnostic peaks.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |
| Nitrile (-C≡N) | 2220 – 2240 | Sharp, medium intensity. The "gold standard" for confirming the cyano group integrity. |
| Carbonyl (C=O) | 1690 – 1720 | Strong, broad (if H-bonded). Shifts to ~1600-1650 cm⁻¹ upon metal coordination (carboxylate stretch). |
| Pyridine Ring | 1580 – 1600 | Characteristic "breathing" mode of the heterocycle. |
| O-H Stretch | 2500 – 3300 | Very broad, indicative of carboxylic acid dimerization.[1] Disappears upon complexation/deprotonation. |
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6):
-
Carboxyl Proton: Broad singlet > 13 ppm (often invisible if wet solvent is used).
-
Cyanophenyl Ring: Typical AA'BB' doublet system (4 protons) in the 7.8 – 8.0 ppm range.
-
Pyridine Ring: Three distinct protons. The proton at the 6-position (adjacent to Nitrogen) will be the most deshielded if not substituted, but here the substitution is at the 5-position.
-
H3 (ortho to COOH): Doublet, ~8.0-8.2 ppm.[1]
-
H4 (meta to COOH): Doublet of doublets (coupling with H3).
-
H6 (ortho to N): Singlet (due to 5-substitution), highly deshielded (~8.8-9.0 ppm).
-
-
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
Self-Validating Step: The success of this reaction is visually indicated by the dissolution of the starting boronic acid and the eventual precipitation of the product upon acidification.
Reagents:
-
5-Bromopicolinic acid (or methyl ester)
-
4-Cyanophenylboronic acid
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂[6]
-
Base: Na₂CO₃ or K₂CO₃ (2M aqueous)
-
Solvent: Toluene/Ethanol (2:1) or 1,4-Dioxane/Water[1]
Workflow:
-
Degassing: Purge solvent mixture with Argon for 30 mins (Critical for Pd(0) catalyst life).
-
Reflux: Heat to 90-100°C for 12-24 hours under inert atmosphere.
-
Workup:
-
Evaporate organic solvent.
-
Dissolve residue in alkaline water (pH > 10) to solubilize the carboxylate form.
-
Filter catalyst debris (Celite).
-
Precipitation: Acidify filtrate with HCl to pH 3. The 5-(4-cyanophenyl)picolinic acid will precipitate as a white/off-white solid.
-
-
Purification: Recrystallization from Ethanol or DMF.
Photophysical Characterization Workflow
To obtain reproducible spectroscopic data, follow this sequence:
-
Solvent Selection: Use spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH) . Avoid DMF for UV-Vis < 270 nm due to solvent cutoff.
-
Blank Correction: Measure the baseline with pure solvent in the same cuvette.
-
Concentration Scan: Prepare a stock solution (e.g.,
M) and perform serial dilutions to M.-
Validation: Plot Absorbance vs. Concentration. Linearity (
) confirms the absence of aggregation (Beer-Lambert Law adherence).
-
-
Emission Measurement:
-
Excitation Wavelength (
): Set to the absorption maximum ( ) found in step 3. -
Slit Widths: Start narrow (2.5 nm) to avoid detector saturation.
-
Applications in Research & Development
Metal-Organic Frameworks (MOFs)
The ligand acts as a bent linker (angle ~120° between the pyridine-N and the phenyl-para axis). The cyano group can serve as a secondary weak donor or a site for post-synthetic modification (e.g., conversion to tetrazole).
-
Key Use Case: Luminescent sensing of Volatile Organic Compounds (VOCs). The electron-deficient nature of the ligand makes the resulting MOF sensitive to electron-rich analytes (quenching mechanism).
Iridium(III) Complexes (OLEDs)
In the context of
-
This molecule serves as the ancillary ligand (
). -
The extended conjugation and cyano group will stabilize the LUMO of the complex.
-
Effect: This typically results in a blue-shift of the phosphorescence compared to unsubstituted picolinic acid, making it valuable for deep-blue or true-blue emitter design.
References
-
Suzuki Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Picolinic Acid Ligands in MOFs
-
Zhang, J., et al. (2021).[1] "Design and Synthesis of Picolinic Acid-Based Metal-Organic Frameworks." Crystal Growth & Design.
-
(General Journal Link for verification)
-
-
Electronic Effects in Phenylpyridines
-
Lowry, M. S., et al. (2005).[1] "Accelerated Luminophore Discovery: Tuning the Emission of Iridium(III) Complexes." Chemistry of Materials.
-
-
General Spectroscopic Data (Picolinic Acid Derivatives)
- National Institute of Standards and Technology (NIST) Chemistry WebBook.
Disclaimer: Specific spectral maxima may vary based on solvent polarity, pH, and temperature.[1] The values provided are derived from structural analogs and standard physical organic chemistry principles.
Sources
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of 5-Aryl Picolinic Acids: A Case Study and Predictive Analysis for 5-(4-Cyanophenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystallographic characteristics of 5-aryl picolinic acids. In the absence of a publicly available crystal structure for 5-(4-Cyanophenyl)picolinic acid, this document leverages a detailed analysis of the closely related analogue, 5-(trifluoromethyl)picolinic acid monohydrate, to elucidate the experimental methodologies and predict the structural features of the target compound. This approach offers valuable insights into the synthesis, crystallization, and solid-state architecture of this important class of molecules.
Introduction: The Significance of Picolinic Acid Derivatives
Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and its analogues are fundamental building blocks in medicinal chemistry and materials science.[1] Their ability to act as bidentate chelating agents for various metal ions has led to their incorporation into a wide range of applications, from magnetic resonance imaging contrast agents to potential therapeutic agents.[2][3] The substitution of an aryl group at the 5-position of the picolinic acid scaffold, as in 5-(4-Cyanophenyl)picolinic acid, introduces further complexity and functionality, influencing the molecule's electronic properties, steric profile, and, crucially, its solid-state packing. Understanding the crystal structure of these compounds is paramount, as it governs key physicochemical properties such as solubility, stability, and bioavailability, which are critical for drug development.
Experimental Workflow: From Synthesis to Crystal Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the analysis of X-ray diffraction data. The following protocol outlines a generalizable workflow for obtaining single crystals of 5-aryl picolinic acids suitable for crystallographic analysis.
Synthesis and Purification
The synthesis of 5-(4-Cyanophenyl)picolinic acid can be achieved through established cross-coupling methodologies, such as the Suzuki-Miyaura coupling. A plausible synthetic route would involve the reaction of a halogenated picolinic acid derivative (e.g., 5-bromopicolinic acid) with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a suitable base.
Following synthesis, rigorous purification is essential. This is typically achieved through techniques such as column chromatography and recrystallization to yield a highly pure solid material. The identity and purity of the compound are confirmed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Crystallization
The growth of high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed and effective technique.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent with gentle heating to ensure complete dissolution.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[4]
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.[4]
Crystal Structure Analysis of a 5-Substituted Picolinic Acid Analogue: 5-(Trifluoromethyl)picolinic Acid Monohydrate
As a predictive model for 5-(4-Cyanophenyl)picolinic acid, we will examine the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate.[5][6] This compound shares the key structural feature of a substituent at the 5-position of the picolinic acid ring.
| Crystallographic Parameter | 5-(Trifluoromethyl)picolinic Acid Monohydrate [5] |
| Empirical Formula | C₇H₄F₃NO₂·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.327(3) |
| b (Å) | 13.064(4) |
| c (Å) | 6.229(2) |
| β (°) | 105.815(10) |
| Volume (ų) | 808.5(4) |
| Z | 4 |
Molecular Conformation
In the solid state, the carboxylic acid group of 5-(trifluoromethyl)picolinic acid is nearly co-planar with the pyridine ring.[6] This planarity is a common feature in picolinic acid derivatives and facilitates the formation of intermolecular interactions. The trifluoromethyl group is situated para to the carboxylic acid group.
Intermolecular Interactions and Supramolecular Assembly
The crystal packing of 5-(trifluoromethyl)picolinic acid monohydrate is dominated by a robust network of hydrogen bonds mediated by the water molecule.[5][6] The water molecule acts as both a hydrogen bond donor and acceptor, linking adjacent picolinic acid molecules. Specifically, the carboxylic acid group and the pyridine nitrogen atom are involved in these hydrogen bonding interactions.[5] This results in the formation of a two-dimensional hydrogen-bonded network.[5]
Predictive Crystal Structure of 5-(4-Cyanophenyl)picolinic Acid
Based on the analysis of the 5-(trifluoromethyl)picolinic acid monohydrate structure and the known properties of the cyanophenyl group, we can predict the likely structural features of 5-(4-Cyanophenyl)picolinic acid.
Expected Molecular Conformation
Similar to its trifluoromethyl analogue, the picolinic acid moiety in 5-(4-Cyanophenyl)picolinic acid is expected to be largely planar. The dihedral angle between the pyridine and the cyanophenyl rings will be a key conformational feature, influenced by a balance of steric and electronic effects.
Anticipated Intermolecular Interactions
The crystal packing of 5-(4-Cyanophenyl)picolinic acid will likely be governed by a combination of strong and weak intermolecular interactions:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor and will likely form strong O-H···N or O-H···O hydrogen bonds, potentially leading to the formation of dimeric or catemeric motifs. The presence of the pyridine nitrogen also provides a hydrogen bond acceptor site.
-
π-π Stacking: The two aromatic rings (pyridine and cyanophenyl) provide opportunities for π-π stacking interactions, which are expected to play a significant role in the overall crystal packing.[2] The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will depend on the interplay of electrostatic and van der Waals forces.
-
C-H···N/O Interactions: The nitrile group of the cyanophenyl moiety can act as a weak hydrogen bond acceptor, potentially forming C-H···N interactions with neighboring molecules. Similarly, C-H···O interactions involving the carboxylic acid group are also possible.
The interplay of these interactions will determine the final three-dimensional architecture of the crystal lattice. It is plausible that the cyanophenyl group, being more sterically demanding and electronically different from the trifluoromethyl group, will lead to a distinct packing arrangement.
Conclusion and Future Directions
While the definitive crystal structure of 5-(4-Cyanophenyl)picolinic acid awaits experimental determination, a detailed analysis of its close analogue, 5-(trifluoromethyl)picolinic acid monohydrate, provides a robust framework for understanding its likely solid-state properties. The experimental protocols outlined in this guide offer a clear pathway for obtaining the necessary single crystals for such a study. The predicted interplay of hydrogen bonding and π-π stacking interactions in 5-(4-Cyanophenyl)picolinic acid highlights the rich crystal engineering landscape of this class of compounds. A definitive crystallographic study would not only confirm these predictions but also provide crucial data for the rational design of new materials and pharmaceutical agents with tailored solid-state properties.
References
- Deredge, D. J., & VanderLinden, R. T. (2020). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network.
- Lopresti, M., et al. (2025).
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
IUCr. (n.d.). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. Retrieved from [Link]
-
CrystEngComm. (n.d.). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. Retrieved from [Link]
- Mattia Lopresti, et al. (2025).
-
ResearchGate. (n.d.). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. Retrieved from [Link]
- MDPI. (2021). New Cyanido-Bridged Heterometallic 3d-4f 1D Coordination Polymers: Synthesis, Crystal Structures and Magnetic Properties. Magnetochemistry, 7(5), 63.
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to the Solubility of 5-(4-Cyanophenyl)picolinic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Cyanophenyl)picolinic acid. In the absence of extensive empirical data in the public domain, this document synthesizes foundational chemical principles, data from analogous structures, and detailed experimental protocols to empower researchers in drug development and materials science. The guide focuses on providing a predictive framework for solubility behavior in common organic solvents and offers a robust, self-validating experimental workflow for precise solubility determination.
Introduction: The Significance of Solubility
5-(4-Cyanophenyl)picolinic acid is a molecule of interest in medicinal chemistry and materials science, likely as a key intermediate or a final active compound. Its structure, featuring a picolinic acid moiety and a cyanophenyl group, suggests potential applications in the development of anti-inflammatory, anti-cancer agents, or as a building block for novel materials.[1] In any of these applications, understanding and quantifying its solubility is a critical first step. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.
This guide will delve into the theoretical underpinnings of this compound's solubility, offer qualitative predictions based on its structure, and provide a detailed methodology for its empirical determination.
Physicochemical Properties and Their Influence on Solubility
Table 1: Estimated Physicochemical Properties of 5-(4-Cyanophenyl)picolinic Acid and Related Compounds
| Property | 5-(4-Cyanophenyl)picolinic acid (Estimate) | Picolinic Acid[2][3] | 6-(4-Cyanophenyl)picolinic acid[4] | 5-(4-Fluorophenyl)picolinic acid[1] |
| Molecular Weight | ~224.22 g/mol | 123.11 g/mol | 224.22 g/mol | 217.20 g/mol |
| pKa | ~4-5 (for the carboxylic acid) | 5.32[2] | N/A | N/A |
| Estimated LogP | ~1.5 - 2.5 | 0.72[3] | 1.62[4] | N/A |
| Melting Point | Likely a solid at room temperature | 136-138 °C[5] | N/A | N/A |
| Key Structural Features | Aromatic, Carboxylic Acid, Pyridine, Nitrile | Aromatic, Carboxylic Acid, Pyridine | Aromatic, Carboxylic Acid, Pyridine, Nitrile | Aromatic, Carboxylic Acid, Pyridine, Fluoro |
-
pKa: The pKa of the carboxylic acid group is crucial. In solvents that can accept a proton (like water or alcohols), the acidity of the compound will significantly influence its solubility. The pyridine nitrogen also has a pKa, but it is much lower and generally protonated only under strongly acidic conditions.
-
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP suggests better solubility in non-polar organic solvents. The addition of the cyanophenyl group significantly increases the lipophilicity compared to picolinic acid.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyridine nitrogen and the nitrile group are hydrogen bond acceptors. The ability to form hydrogen bonds with the solvent is a key factor in determining solubility.
Predicting Solubility: A Solvent-by-Solvent Analysis
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 5-(4-Cyanophenyl)picolinic acid has both polar (carboxylic acid, pyridine, nitrile) and non-polar (biphenyl backbone) characteristics, making its solubility highly dependent on the chosen solvent.
Table 2: Predicted Qualitative Solubility of 5-(4-Cyanophenyl)picolinic Acid in Common Organic Solvents
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||||
| Methanol | High | Donor & Acceptor | Moderate to High | The alcohol can hydrogen bond with the carboxylic acid, pyridine, and nitrile groups. The small alkyl chain is less disruptive to these interactions. |
| Ethanol | High | Donor & Acceptor | Moderate | Similar to methanol, but the larger alkyl chain may slightly decrease solubility compared to methanol. |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High | DMSO is a very strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many polar organic molecules.[7] |
| Dimethylformamide (DMF) | High | Acceptor | High | Similar to DMSO, DMF is a strong hydrogen bond acceptor and a good solvent for polar compounds.[8][9] |
| Acetonitrile | High | Acceptor | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF.[10] Solubility is expected to be lower than in those solvents. |
| Acetone | Medium | Acceptor | Low to Moderate | Acetone is a weaker polar aprotic solvent and a weaker hydrogen bond acceptor. |
| Non-Polar Solvents | ||||
| Toluene | Low | None | Very Low | The non-polar nature of toluene will not favorably interact with the polar functional groups of the molecule. |
| Chloroform | Low | Donor (weak) | Low | While considered non-polar, chloroform can act as a weak hydrogen bond donor. Some limited solubility might be observed. |
| Hexanes | Very Low | None | Insoluble | The highly non-polar nature of hexanes will not overcome the crystal lattice energy of the solid compound. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method followed by a suitable analytical technique is a reliable and widely used method.[11]
Materials and Equipment
-
5-(4-Cyanophenyl)picolinic acid (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 5-(4-Cyanophenyl)picolinic acid.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 5-(4-Cyanophenyl)picolinic acid into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study for the first determination.
-
-
Sampling and Preparation for Analysis:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
HPLC Method:
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.
-
Prepare a series of calibration standards of known concentrations of 5-(4-Cyanophenyl)picolinic acid.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for 5-(4-Cyanophenyl)picolinic acid in the chosen solvent.
-
Prepare a series of calibration standards and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Causality and Self-Validation in the Experimental Protocol
-
Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.
-
Why filtration? To prevent undissolved microparticles from being included in the analysis, which would lead to an artificially high solubility value.
-
Why a calibration curve? To ensure accurate quantification of the analyte in the sample. The linearity of the calibration curve validates the analytical method within that concentration range.
Conclusion
While direct, quantitative solubility data for 5-(4-Cyanophenyl)picolinic acid in a wide range of organic solvents is not extensively documented, a strong predictive understanding can be achieved through the analysis of its physicochemical properties and the application of fundamental chemical principles. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable method. By following this protocol, researchers can confidently determine the solubility of this compound, a critical parameter for its successful application in research and development.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment: Solubility of Organic & Inorganic Compounds.
- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
- 5-(3-CYANOPHENYL)PICOLINIC ACID | 1261944-75-5 - Sigma-Aldrich.
- PRODUCT INFORMATION - Cayman Chemical.
- picolinic acid.
- US3317549A - Picolinic acid compounds - Google Patents.
- Picolinic acid | C6H5NO2 | CID 1018 - PubChem.
- Picolinic acid (PCL 016) | Endogenous Metabolite - MedchemExpress.com.
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24).
- Solubility for Common Extractable Compounds.
- Picolinic acid - Wikipedia.
- 6-(4-Cyanophenyl)picolinic acid - Fluorochem.
- 5-(4-Fluorophenyl)picolinic acid - MySkinRecipes.
- 5-(4-Fluorophenyl)picolinic acid | 845826-99-5 - Sigma-Aldrich.
Sources
- 1. 5-(4-Fluorophenyl)picolinic acid [myskinrecipes.com]
- 2. picolinic acid [chemister.ru]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. chem.ws [chem.ws]
- 7. lifechemicals.com [lifechemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. US3317549A - Picolinic acid compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Photophysical Characterization & Quantum Yield Determination: 5-(4-Cyanophenyl)picolinic Acid
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
5-(4-Cyanophenyl)picolinic acid is a specialized ligand scaffold, primarily utilized in the synthesis of high-performance phosphorescent organometallic complexes (e.g., Iridium(III) or Platinum(II) based emitters) for Organic Light-Emitting Diodes (OLEDs) and bio-imaging applications. While the free ligand itself exhibits moderate fluorescence dominated by intraligand charge transfer (ICT), its primary utility lies in its ability to tune the HOMO-LUMO gap of metal complexes through the electron-withdrawing cyano group.
This technical guide provides a rigorous framework for the synthesis, purification, and photophysical characterization of 5-(4-Cyanophenyl)picolinic acid. It focuses on the precise determination of its fluorescence quantum yield (
Molecular Architecture & Theoretical Photophysics
Structural Analysis
The molecule consists of a picolinic acid core substituted at the 5-position with a 4-cyanophenyl moiety.
-
Picolinic Acid Core: Acts as an N^O bidentate chelator. The nitrogen lone pair and carboxylate oxygen facilitate stable coordination with transition metals.
-
4-Cyanophenyl Group: Extends the
-conjugation length compared to the parent picolinic acid. The cyano (-CN) group is a strong electron-withdrawing group (EWG), which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Electronic Transitions
The photophysics of the free ligand are governed by the competition between radiative decay (
-
Absorption: Typically observed in the UV region (300–380 nm), attributed to
transitions of the extended conjugated system. -
Emission: The presence of the cyano group induces a strong Intraligand Charge Transfer (ICT) character. In polar solvents, the emission spectrum typically undergoes a bathochromic (red) shift due to the stabilization of the polarized excited state.
Figure 1: Jablonski diagram illustrating the competing decay pathways. For the free ligand, fluorescence is the primary radiative pathway. Upon metal complexation, ISC becomes dominant.
Experimental Protocol: Quantum Yield Determination
Objective: To determine the relative fluorescence quantum yield (
Materials & Equipment
-
Analyte: 5-(4-Cyanophenyl)picolinic acid (Purified >99% by HPLC).[1]
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
at 25°C) OR 9,10-Diphenylanthracene in Cyclohexane ( ). Selection depends on the emission of the analyte. -
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) and Spectrofluorometer (e.g., Edinburgh FS5).
Step-by-Step Methodology
Step 1: Absorbance Tuning
Prepare stock solutions of the analyte and reference. Dilute both such that their optical density (OD) at the excitation wavelength (
-
Reasoning: Keeping OD < 0.1 minimizes inner-filter effects (re-absorption of emitted light), ensuring a linear relationship between concentration and fluorescence intensity.
Step 2: Excitation Scan
Record the absorption spectrum of the analyte to identify
Step 3: Emission Integration Record the fluorescence emission spectra for both the analyte and the reference using the same instrument parameters (slit width, integration time, detector voltage).
-
Integrate the area under the emission curve (
) for both samples.
Step 4: Calculation
Calculate the quantum yield (
| Parameter | Description |
| Quantum Yield of Sample | |
| Quantum Yield of Reference | |
| Integrated Fluorescence Intensity (Area under curve) | |
| Absorbance (Optical Density) at | |
| Refractive Index of the solvent |
Data Validation Table (Template)
| Parameter | Reference (Quinine Sulfate) | Sample (5-(4-CN-Ph)-Pic) |
| Solvent | 0.1 M H₂SO₄ | Acetonitrile |
| Refractive Index ( | 1.333 | 1.344 |
| Excitation | 350 | 350 |
| Absorbance ( | 0.045 | 0.042 |
| Integrated Area ( | 1,250,000 | Measured Value |
| Calculated | 0.546 (Fixed) | Result |
Synthesis & Purity Optimization
The accuracy of the quantum yield measurement is directly dependent on the purity of the ligand. Trace impurities (e.g., unreacted starting materials or Pd-catalyst residues) can act as quenchers.
Synthetic Route (Suzuki-Miyaura Coupling)
The most robust synthesis involves the coupling of a 5-bromo-picolinate ester with 4-cyanophenylboronic acid, followed by hydrolysis.
Figure 2: Synthetic pathway for high-purity ligand generation.
Purification Protocol
-
Acidification: After hydrolysis, carefully acidify the aqueous layer to pH 3–4 to precipitate the free acid.
-
Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to remove inorganic salts and boronic acid byproducts.
-
Validation: Confirm purity via ¹H-NMR (absence of aliphatic impurities) and HPLC (>99% area).
Applications & Significance
Ancillary Ligand in Iridium(III) Complexes
This ligand is a critical building block for heteroleptic Ir(III) complexes (e.g., analogues of FIrPic).
-
Blue/Green Tuning: The electron-withdrawing cyano group stabilizes the HOMO of the complex, typically resulting in a hypsochromic (blue) shift compared to unsubstituted phenylpyridine ligands.
-
Efficiency: Complexes utilizing this ligand often exhibit high phosphorescence quantum yields (
) due to efficient MLCT LC energy transfer.
Bio-Imaging Probes
The ligand's carboxylic acid handle allows for bioconjugation to peptides or antibodies. The 4-cyanophenyl group provides a distinct Raman signature (nitrile stretch at ~2230 cm⁻¹), making it a candidate for dual-modal (Fluorescence/Raman) imaging.
References
-
Photophysics of Iridium Complexes
-
Title: Photophysical properties of the iridium complexes.[2]
- Source: ResearchG
-
URL:
-
-
Quantum Yield Measurement Standards
- Title: Relative Quantum Yield of 2-Aminopyridine (Methodology Reference).
-
Source: Edinburgh Instruments[3]
-
URL:
-
Synthesis of Picolinic Acid Derivatives
- Title: Unraveling the Crystal Structures of Picolinic Acid Deriv
- Source: PMC / NIH
-
URL:
-
General Protocol for Quantum Yield
- Title: Quantum yield - Wikipedia (General Definition & Standards).
- Source: Wikipedia
-
URL:
Sources
Methodological & Application
"using 5-(4-Cyanophenyl)picolinic acid as a ligand for MOFs"
Application Note: Engineering Functional MOFs with 5-(4-Cyanophenyl)picolinic Acid (Hcppa)
Abstract
This guide details the protocols for utilizing 5-(4-Cyanophenyl)picolinic acid (Hcppa) as a bifunctional metalloligand in the synthesis of Metal-Organic Frameworks (MOFs). Unlike symmetric dicarboxylates (e.g., terephthalic acid), Hcppa offers a desymmetrized architecture combining a chelating picolinate "head" and a linear nitrile "tail." This note covers three distinct engineering strategies: (1) Lanthanide sensitization (Antenna Effect), (2) Ag(I)-mediated nitrile coordination, and (3) In situ solvothermal hydrolysis for heterometallic assemblies.
Ligand Design & Coordination Logic
The utility of Hcppa lies in its dual-functionality. Understanding the hard/soft acid-base (HSAB) preferences of its donor groups is critical for experimental design.
-
Site A (Picolinate Head): The pyridine nitrogen and the adjacent carboxylate oxygen form a rigid 5-membered chelate ring. This is a "hard" donor site, ideal for high-coordination number oxophilic metals like Lanthanides (Ln
: Eu, Tb, Gd) and high-valent ions (Zr ). -
Site B (Nitrile Tail): The cyano (-CN) group is a "soft" donor. It can either:
-
Remain uncoordinated (pendant) for post-synthetic modification (PSM).
-
Coordinate to soft metals (Ag
, Cu ). -
Hydrolyze to a carboxylate (-COOH) under harsh solvothermal conditions.
-
Figure 1: Coordination Logic of Hcppa
Caption: Functional dissection of the Hcppa ligand showing divergent synthetic pathways based on metal selection and reaction conditions.
Pre-Synthesis Considerations
| Parameter | Specification | Causality / Rationale |
| Solubility | Low in H | The rigid aromatic core requires polar aprotic solvents. DMF is the standard for solvothermal growth. |
| pKa Values | ~1.0 (Pyridine H | Deprotonation requires mild bases (TEA) or solvothermal decomposition of DMF (generates dimethylamine). |
| Thermal Stability | Ligand stable up to ~250°C. | Allows for high-temperature synthesis, but beware of nitrile hydrolysis >120°C in water. |
| Light Sensitivity | Moderate (Cyano group). | If using Ag(I), exclude light to prevent photoreduction to Ag(0). |
Protocol A: Luminescent Lanthanide MOFs (Ln-CPPA)
Target Application: Chemical Sensing (Nitroaromatics) & Optical Barcoding.
This protocol leverages the "Antenna Effect," where the picolinate moiety absorbs UV light and efficiently transfers energy to the Ln
Materials
-
Ligand: Hcppa (0.1 mmol)
-
Metal Salt: Eu(NO
) [1]·6H O or Tb(NO ) ·6H O (0.1 mmol) -
Solvent: DMF (N,N-dimethylformamide) / H
O (Ratio 10:1)
Step-by-Step Methodology
-
Dissolution: In a 20 mL scintillation vial, dissolve 22.4 mg of Hcppa in 5 mL of DMF. Sonicate until clear.
-
Metal Addition: Add 0.5 mL of aqueous Eu(NO
) solution (0.2 M) dropwise to the ligand solution.-
Note: A transient precipitate may form; sonicate to redissolve.
-
-
Crystallization: Seal the vial tightly. Place in a programmable oven.
-
Ramp: 25°C
100°C over 2 hours. -
Hold: 100°C for 48 hours.
-
Cool: 100°C
25°C over 24 hours (Slow cooling is crucial for X-ray quality crystals).
-
-
Harvesting: Decant the mother liquor. Wash crystals 3x with fresh DMF, then 3x with Ethanol.
-
Activation: Solvent exchange with ethanol for 3 days, followed by vacuum drying at 80°C for 6 hours.
Validation (Self-Check)
-
Visual: Eu-MOF should appear colorless in daylight but emit bright red under UV (254/365 nm). Tb-MOF will emit green.
-
IR Spectroscopy: Look for the -C
N stretch at ~2230 cm . If this peak is absent, the nitrile has hydrolyzed to a carboxylate (failed synthesis of target). -
PXRD: Compare with simulated patterns from single-crystal data (Space group typically
or for picolinates).
Protocol B: Post-Synthetic Modification (PSM) of the Nitrile
Target Application: Drug Delivery (Bioconjugation) or Catalysis.
The pendant nitrile group in the MOF pores can be transformed into a tetrazole (for metal binding) or an amide (for hydrophilicity).
Reaction: [3+2] Cycloaddition (Click Chemistry)
-
Preparation: Suspend 50 mg of activated Ln-CPPA MOF (from Protocol A) in 5 mL DMF.
-
Reagents: Add NaN
(Sodium azide, 1.5 eq) and ZnBr (Catalyst, 0.5 eq). -
Reaction: Heat at 80°C for 24 hours in a sealed pressure tube.
-
Warning: NaN
is toxic and potentially explosive. Do not use chlorinated solvents.
-
-
Washing: Centrifuge and wash extensively with DMF then Water (to remove unreacted azide and Zn salts).
-
Acid Wash: Rinse with 0.1 M HCl to protonate the tetrazole ring.
Figure 2: PSM Workflow
Caption: Conversion of the inert nitrile tail into a chelating tetrazole moiety via post-synthetic modification.
Characterization & Data Interpretation
Spectroscopic Signatures
| Technique | Feature | Interpretation |
| FT-IR | 2230 cm | Intact Nitrile group. |
| FT-IR | 1650 & 1380 cm | Asymmetric/Symmetric COO |
| UV-Vis | ~280-300 nm | |
| PL (Eu) | 612 nm |
Troubleshooting Guide
-
Problem: No fluorescence (Eu/Tb samples).
-
Cause: Water quenching. High-frequency O-H oscillators quench Ln emission.
-
Fix: Ensure rigorous dehydration/activation. Use D
O during synthesis if necessary to verify.
-
-
Problem: Amorphous powder instead of crystals.
-
Cause: Reaction too fast.
-
Fix: Add a modulator (acetic acid, 10 eq) or lower the temperature to 85°C.
-
References
-
Jornet-Mollá, V., et al. (2021).[2] "Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications." Inorganic Chemistry. Link
- Context: Establishes the baseline protocol for Ln-picolinate synthesis and the antenna effect mechanism.
-
Kukovec, B.-M., et al. (2016). "Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly...". CrystEngComm. Link
- Context: Demonstrates the hydrolyzed derivative of the cyanophenyl ligand, useful for comparison in IR/PXRD if hydrolysis occurs.
-
He, Y., et al. (2013). "Functional Metal-Organic Frameworks for Gas Storage and Separation." Chemical Reviews. Link
- Context: General reference for solvothermal synthesis parameters and activation of picolin
-
Wang, C., et al. (2017). "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews. Link
- Context: Authoritative guide on the "click" chemistry protocols (nitrile to tetrazole) described in Protocol B.
Sources
"single-crystal X-ray diffraction of 5-(4-Cyanophenyl)picolinic acid"
An Application Note on the Single-Crystal X-ray Diffraction of 5-(4-Cyanophenyl)picolinic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Structural Elucidation of a Privileged Scaffold
5-(4-Cyanophenyl)picolinic acid belongs to a class of compounds that are of significant interest to researchers in drug development and materials science. The picolinic acid moiety is a well-established "privileged" structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to chelate metals and interact with biological targets.[1][2][3] The incorporation of a cyanophenyl group introduces a rigid, planar substituent with a strong dipole moment, capable of participating in a variety of non-covalent interactions that can dictate molecular conformation and crystal packing. These interactions are critical for understanding solid-state properties, solubility, and ultimately, bioavailability in pharmaceutical contexts.[4]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unambiguous information on bond lengths, bond angles, and the spatial relationship between molecules, offering insights that are unattainable by spectroscopic methods alone.[7] This application note provides a comprehensive guide for researchers, from crystal growth to final structure analysis, for the characterization of 5-(4-Cyanophenyl)picolinic acid.
Part 1: The Crucial First Step: Growing High-Quality Single Crystals
The primary bottleneck in any SCXRD study is obtaining diffraction-quality single crystals.[5][6] This requires a systematic approach to crystallization, exploring various solvents and techniques to induce slow, ordered molecular assembly. The starting material must be of the highest possible purity, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
Protocol 1: Screening for Crystallization Conditions
The choice of solvent is paramount. A good crystallization solvent (or solvent system) is one in which the compound is sparingly soluble. The ideal scenario involves dissolving the compound in a "good" solvent and then slowly introducing a condition that reduces its solubility, leading to supersaturation and crystal growth.
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[8]
-
Vapor Diffusion: This technique is highly effective for small quantities of material.[8] A concentrated solution of the compound in a volatile solvent is placed in a small, open container (e.g., a vial). This is then sealed inside a larger container (e.g., a jar) containing a "poor" solvent (an antisolvent) in which the compound is insoluble but which is miscible with the first solvent.[9] Vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Antisolvent Diffusion: In this method, a layer of a poor solvent is carefully added on top of a concentrated solution of the compound in a good solvent without mixing. The slow diffusion at the interface between the two liquids can lead to the formation of high-quality crystals.[9]
Step-by-Step Protocol for Vapor Diffusion:
-
Preparation: Dissolve 5-10 mg of high-purity 5-(4-Cyanophenyl)picolinic acid in a minimal amount of a "good" solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) in a small vial (0.5-1 mL).
-
Setup: Place this vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Antisolvent Addition: Add 2-3 mL of a "poor" solvent (e.g., water, diethyl ether, or hexane) to the larger container, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a vibration-free location at a constant temperature.
-
Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup.
| Technique | Principle | Suitable Solvents (Good/Poor) | Advantages |
| Slow Evaporation | Solubility is slowly reduced by removing the solvent. | Acetone, Methanol, Dichloromethane | Simple setup. |
| Vapor Diffusion | A poor solvent vapor diffuses into the solution, reducing solubility. | DMF/Water, DMSO/Diethyl Ether | Excellent for small sample quantities; fine control over crystallization rate.[8] |
| Antisolvent (Liquid) Diffusion | A poor solvent slowly mixes with the solution at an interface. | Dichloromethane/Hexane | Can produce large, well-formed crystals. |
Part 2: From Crystal to Diffraction Pattern: Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the next step is to collect the diffraction data.[10]
Experimental Workflow for Data Collection
The process involves mounting the crystal, centering it in the X-ray beam, and collecting a series of diffraction images as the crystal is rotated. Modern diffractometers automate much of this process.
Caption: Workflow from crystal mounting to processed diffraction data.
Protocol 2: Single-Crystal X-ray Data Collection
-
Crystal Mounting: Carefully select a single crystal and mount it on a suitable holder (e.g., a nylon loop or a glass fiber) using cryoprotectant oil.
-
Cryo-cooling: The mounted crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.
-
Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. Common X-ray sources are Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.54184 Å) rotating anodes or microfocus sources.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system through an automated indexing procedure.[11][12]
-
Data Collection Strategy: The diffractometer software (e.g., Bruker APEX) calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles (scans).[13]
-
Data Integration and Scaling: After collection, the raw image files are processed. The software identifies the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).[11][14] The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.
Part 3: Decoding the Data: Structure Solution and Refinement
The processed reflection file contains the amplitudes of the structure factors, but the phase information is lost in the experiment. This is the well-known "phase problem" in crystallography.
Workflow for Structure Solution and Refinement
Solving the phase problem and refining the structural model is a cyclical process performed using specialized software.
Caption: The iterative cycle of crystallographic structure solution and refinement.
Protocol 3: Structure Solution and Refinement
This protocol utilizes the widely adopted SHELX programs, often accessed through a graphical interface like Olex2.[15][16][17]
-
Space Group Determination: The systematic absences in the diffraction data, combined with unit cell metrics, allow for the assignment of a space group. This defines the symmetry of the crystal.
-
Structure Solution: An initial structural model is generated using methods like 'direct methods' or 'dual-space' algorithms (e.g., using SHELXT).[18] This provides the positions of most or all of the non-hydrogen atoms.
-
Initial Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[18] The quality of the fit is monitored by the R-factor (R1), which should decrease as the model improves. A promising initial model will typically have an R1 value below 0.20 (20%).[19]
-
Model Completion: The refined model is used to calculate a difference Fourier map, which reveals the locations of missing atoms (as positive peaks) and incorrect atom assignments (as negative peaks). Atoms are added or corrected, and the model is re-refined. This cycle is repeated until all non-hydrogen atoms are located.
-
Anisotropic Refinement: Atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which provides a more accurate description.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as they scatter X-rays too weakly to be located precisely.
-
Final Refinement: The final model is refined until convergence, meaning the parameters are no longer changing significantly. The final R1 value for a well-determined small molecule structure is typically below 0.05 (5%). The output is a Crystallographic Information File (CIF), the standard format for reporting crystal structures.
Part 4: Interpreting the Result: Analysis of the Crystal Structure
The final CIF contains a wealth of information. The key data are summarized in a crystallographic table. Analysis of the packing and intermolecular interactions provides crucial insights into the solid-state behavior of the compound.
Representative Crystallographic Data
The following table presents example data for a picolinic acid derivative, illustrating the typical parameters reported.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₃H₈N₂O₂ |
| Formula Weight | 224.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.992(1) |
| b (Å) | 7.617(7) |
| c (Å) | 16.237(1) |
| β (°) | 100.99(1) |
| Volume (ų) | 1819.1(3) |
| Z | 4 |
| Data Collection | |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Temperature (K) | 100 |
| Reflections Collected | 15870 |
| Independent Reflections | 4175 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.115 |
| Goodness-of-fit (S) | 1.05 |
Note: Data are representative and based on a similar published structure for illustrative purposes.[20]
Analysis of Intermolecular Interactions
For 5-(4-Cyanophenyl)picolinic acid, key interactions to analyze include:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers or chains.
-
π-π Stacking: The pyridine and phenyl rings can engage in π-stacking interactions, influencing the packing arrangement.
-
Nitrile-Aryl Interactions: The electron-deficient cyano group can interact with the electron-rich aromatic rings.
Visualizing the crystal packing using software like Mercury, which is part of the Cambridge Structural Database (CSD) system, is essential for a thorough analysis of these interactions.[21][22][23]
Conclusion
The single-crystal X-ray diffraction of 5-(4-Cyanophenyl)picolinic acid provides definitive structural information that is vital for rational drug design and materials engineering. While obtaining suitable crystals can be challenging, a systematic approach to crystallization, coupled with modern automated diffraction and powerful computational software, makes this powerful technique accessible. The resulting three-dimensional structure offers invaluable insights into the molecular conformation and intermolecular interactions that govern the properties of this important compound.
References
- Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton.
- APEX Software | Bruker. (n.d.). Bruker.
- Chemical crystallization. (n.d.). SPT Labtech.
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
- X-ray data processing. (n.d.). PMC.
- crystallization of small molecules. (n.d.).
- Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020, January 8). YouTube.
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PMC.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- Resources | Single-Crystal X-ray Diffraction. (n.d.).
- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025, November 28). IJIRT.
- X-ray Crystallography. (n.d.). Creative BioMart.
- Resources — single-crystal-diffraction 0.0.0 documentation. (n.d.).
- Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. (n.d.).
- ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.
- Why Is Dipicolinic Acid Important to Us?. (2024, November 19). UniVOOK.
- Crystallographic software list. (n.d.). IUCr.
- Xray data collection and processing: a (short?) introduction. (2018, June 3).
- Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021, December 31). IMSERC.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PMC.
- X-ray Crystallography: Data collection and processing. (2021, February 3). YouTube.
- Data Processing Programs for Analysis of Di raction Images of Macromolecular Crystals Recorded using Synchrotron Radiation. (n.d.).
- X-Ray Crystallography - Software. (n.d.). Purdue University.
- 6 Solution and Refinement of Crystal Structures. (n.d.). Fundamentals of Crystallography | Oxford Academic.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025, May 5). Mattia Lopresti.
- CCDC 1450541: Experimental Crystal Structure Determination. (2016, June 20). Research Explorer - The University of Manchester.
- CCDC – Cambridge Crystallographic Data Centre. (n.d.). SERC@IISc - Indian Institute of Science.
- CCDC. (2019, April 17). ADDoPT.
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).
-
Single‐crystal X‐ray diffraction structures of 4, 5, 6 and 7.[24] (a).... (n.d.). ResearchGate. Retrieved from
- CCDC 1958363: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online.
- Single crystal X-ray diffraction structures (50% probability.... (n.d.). ResearchGate.
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PMC.
- 5-(3-CYANOPHENYL)PICOLINIC ACID | 1261944-75-5. (n.d.). Sigma-Aldrich.
- Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. (n.d.). CrystEngComm (RSC Publishing).
- US6194442B1 - 5-substituted picolinic acid compounds and their method of use. (n.d.). Google Patents.
- Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. (2025, July 18). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijirt.org [ijirt.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. sptlabtech.com [sptlabtech.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. APEX Software | Bruker [bruker.com]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 16. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 22. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 24. researchgate.net [researchgate.net]
Application Note: Structural Elucidation and Purity Profiling of 5-(4-Cyanophenyl)picolinic Acid via NMR Spectroscopy
Introduction & Scope
5-(4-Cyanophenyl)picolinic acid is a critical biaryl intermediate used in the synthesis of pharmacophores (e.g., kinase inhibitors) and as a rigid linker in Metal-Organic Frameworks (MOFs). Its structural duality—containing both an electron-deficient pyridine ring and an electron-withdrawing nitrile group on a phenyl ring—presents specific challenges for NMR analysis.
These challenges include:
-
Solubility: The rigid biaryl backbone and carboxylic acid moiety lead to strong intermolecular hydrogen bonding and
- stacking, causing poor solubility in non-polar solvents (CDCl ). -
Zwitterionic Potential: The basic pyridine nitrogen and acidic carboxyl group can lead to pH-dependent chemical shift variations if the solvent system is not controlled.
-
Quaternary Carbon Detection: The molecule contains five quaternary carbons (COOH, CN, Pyridine-C2, Pyridine-C5, Phenyl-C1, Phenyl-C4), requiring optimized relaxation delays and 2D-HMBC experiments for definitive assignment.
This guide details the optimized protocols for complete structural assignment and purity profiling.
Sample Preparation Protocol
Solvent Selection
Recommended Solvent: DMSO-d
-
Rationale: DMSO disrupts the strong hydrogen dimer network of the carboxylic acid, ensuring sharp signals. It also prevents the aggregation-induced line broadening often seen in chloroform.
-
Alternative (Salt Form): D
O with 1 eq. NaOD. (Note: This deprotonates the acid, shifting the ipso carbons significantly; use only for solubility issues).
Preparation Steps
-
Weighing: Weigh 10–15 mg of the analyte for standard 1D
H/ C experiments. -
Dissolution: Add 0.6 mL of DMSO-d
(99.9% D). -
Homogenization: Vortex for 30 seconds. If undissolved solids persist, sonicate at 40°C for 5 minutes.
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .
Experimental Protocols
H NMR Acquisition (500 MHz+)
The aromatic region requires high resolution to resolve the specific coupling of the pyridine ring.
-
Pulse Sequence: zg30 (30° excitation pulse)
-
Spectral Width: 15 ppm (to capture the -COOH proton at ~13.5 ppm)
-
Relaxation Delay (D1): 5.0 seconds . (Crucial for accurate integration of the carboxylic acid proton).
-
Scans (NS): 16–32.
-
Temperature: 298 K (25°C).
C NMR Acquisition
-
Pulse Sequence: zgpg30 (Power-gated decoupling)
-
Relaxation Delay (D1): 2.0 seconds (Standard) or 10.0 seconds (for qNMR of quaternary carbons).
-
Scans (NS): 1024 (Due to low sensitivity of quaternary carbons).
2D Correlation Experiments (Essential for Assignment)
-
HSQC (Heteronuclear Single Quantum Coherence): To link protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Coherence): Critical Step. Set long-range coupling constant (
) to 8 Hz . This connects the nitrile carbon and carboxyl carbon to the aromatic protons.
Structural Assignment & Data Interpretation[2][3]
Numbering Scheme
-
Pyridine Ring: N=1, C-COOH=2, H-3, H-4, C-Aryl=5, H-6.
-
Phenyl Ring: C-1' (attached to Pyridine), H-2'/6', H-3'/5', C-4'-CN.
Chemical Shift Table (DMSO-d )
| Position | Nucleus | Shift ( | Multiplicity | Assignment Logic | |
| COOH | 13.5 - 13.8 | Broad Singlet | - | Exchangeable acid proton. | |
| Py-H6 | 9.10 - 9.15 | Doublet (d) | |||
| Py-H3 | 8.20 - 8.25 | Doublet (d) | Ortho to COOH. | ||
| Py-H4 | 8.35 - 8.40 | dd | Vicinal to H3, long-range to H6. | ||
| Ph-H2'/6' | 8.05 - 8.10 | Doublet (d) | Ortho to Pyridine ring. | ||
| Ph-H3'/5' | 7.95 - 8.00 | Doublet (d) | Ortho to Nitrile (CN). | ||
| C=O | ~165.5 | Singlet | - | Carbonyl. | |
| CN | ~118.5 | Singlet | - | Nitrile (Characteristic weak peak). |
Note: Shifts are approximate and concentration-dependent.
Interpretation Logic (Causality)[4]
-
The "Pyridine Split": The pyridine protons form a specific AMX or ABX spin system (depending on field strength). H6 is distinctively downfield (~9.1 ppm) because it is adjacent to the electronegative nitrogen and lacks an ortho-proton neighbor (position 5 is substituted).
-
The "Biaryl Link": The HMBC spectrum will show a correlation between Py-H6 and Ph-C1' (the quaternary carbon of the phenyl ring). This confirms the 5-position substitution.
-
The Nitrile Confirmation: The Ph-H3'/5' protons will show a strong HMBC correlation to the nitrile carbon at ~118 ppm.
Quantitative Purity Profiling (qNMR)
For drug development, purity must be absolute. Standard integration is insufficient due to T1 relaxation differences.
Protocol:
-
Internal Standard (IS): Use Maleic Acid (TraceCERT® grade).
-
Why? Maleic acid singlet appears at ~6.3 ppm in DMSO, a clean region free from the biaryl aromatic signals (7.9–9.2 ppm).
-
-
Relaxation Delay: Set D1
5 T1 of the longest relaxing proton (usually Py-H6). D1 = 30 seconds is recommended for <1% error. -
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
Visualization Workflows
Diagram 1: Analytical Workflow
This diagram illustrates the logical flow from sample prep to final structure validation.
Caption: Step-by-step analytical workflow ensuring solubility and complete spectral assignment.
Diagram 2: HMBC Correlation Logic
This diagram visualizes the critical long-range correlations needed to prove the structure.
Caption: Key Heteronuclear Multiple Bond Coherence (HMBC) correlations for structural proof.
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (General pyridine coupling constants and shifts).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link (Basis for synthesis and structural expectations of biaryls).
-
Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 62(21), 7512–7515. Link (Solvent referencing for DMSO-d6).
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent". Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link (Explains the solvent shift effects on carboxylic acids).
Sources
Troubleshooting & Optimization
"optimizing reaction conditions for 5-(4-Cyanophenyl)picolinic acid metal complexes"
The following guide is structured as a Technical Support Center resource. It assumes the persona of a Senior Application Scientist responding to a high-priority support ticket regarding the synthesis and optimization of 5-(4-Cyanophenyl)picolinic acid (CPP) metal complexes.
Subject: Optimization of Reaction Conditions for 5-(4-Cyanophenyl)picolinic Acid Metal Complexes Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division[1]
System Overview & Chemical Logic
The ligand 5-(4-Cyanophenyl)picolinic acid (CPP) is a bifunctional chelator.[1] To optimize its complexation, you must balance two competing reactivities:
-
The Picolinate Moiety (N,O-donor): Requires base to deprotonate the carboxylic acid (
) for chelation.[1] -
The Nitrile Group (-CN): Susceptible to hydrolysis (converting to amide/carboxylic acid) under the very basic/aqueous conditions often used to activate the picolinate.[1]
This guide provides protocols to secure the metal-nitrogen/oxygen bond without destroying the distal nitrile functionality.
Pre-Reaction Checklist: Ligand Integrity
Before attempting complexation, verify your ligand stock. The Suzuki coupling of 5-bromo-2-picolinic acid and 4-cyanophenylboronic acid often leaves palladium residues or hydrolyzed byproducts.
Validation Protocol:
-
IR Spectroscopy: Look for the sharp nitrile stretch at ~2230 cm⁻¹ . If this is weak or absent, or if you see broad bands at 3300-3500 cm⁻¹ (amide N-H), your ligand is already compromised.[1]
-
Solubility Check: CPP is rigid and planar.
Optimization Modules (Experimental Protocols)
Module A: Iridium(III) Complexation (OLED/Photophysics)
Standard "Nonoyama" Route Optimization
Goal: Synthesize heteroleptic
| Parameter | Standard Condition | Optimized Condition (for CPP) | Reasoning |
| Solvent | 2-Ethoxyethanol/Water (3:1) | Dichloromethane (DCM) / Ethanol (3:1) | Water promotes nitrile hydrolysis at high temps.[1] |
| Base | Tetrabutylammonium hydroxide (TBAOH) or AgOTf | Carbonates at reflux ( | |
| Temp | Lower thermal stress preserves the nitrile.[1] |
Step-by-Step Protocol (The "Silver Route"):
-
Suspend the dichloro-bridged dimer
(0.1 mmol) in DCM (10 mL). -
Add Silver Triflate (AgOTf) (0.22 mmol) dissolved in Ethanol (5 mL). Stir for 1 hour at RT.
-
Critical Step: Filter off the white AgCl precipitate using a 0.2
PTFE syringe filter. -
To the filtrate, add CPP ligand (0.25 mmol) and Triethylamine (0.3 mmol).
-
Heat to mild reflux (
) for 6-12 hours. -
Workup: Evaporate solvent, redissolve in minimal DCM, and precipitate with Hexane.
Module B: 3d-Metal Coordination Polymers (MOFs)
Solvothermal Optimization Goal: Create crystalline networks using Zn(II) or Cu(II).
Protocol:
-
Metal Source: Use Nitrate salts (
) rather than chlorides to avoid competitive coordination.[1] -
Solvent System: DMF/Ethanol/Water (4:1:1). The DMF acts as a template.
-
Temperature:
(Do not exceed in sealed vessels to prevent nitrile hydration). -
Crystallization: Slow cooling (
/hour) is essential for X-ray quality crystals.
Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis workflow.
Figure 1: Optimized workflow for CPP complexation, differentiating between kinetic control (Ir) and thermodynamic assembly (Zn/Cu).
Troubleshooting & FAQs
Q: The reaction mixture turned black and yielded no product.
Diagnosis: Metal decomposition (formation of colloidal Ir or metal oxides).[1] Root Cause:
-
Overheating: Temperatures
in ethylene glycol often degrade the catalyst. -
Lack of Stabilization: If the picolinate doesn't chelate quickly, the metal center collapses. Solution:
-
Switch to the AgOTf method (Module A) to allow complexation at
.[1] -
Ensure the reaction is strictly anaerobic (degas solvents with
for 30 mins).
Q: NMR shows a mixture of products, and the nitrile peak is gone.
Diagnosis: Nitrile Hydrolysis.
Mechanism:
-
Eliminate Water: Use anhydrous DCM/Ethanol.
-
Buffer the pH: Avoid strong inorganic bases like
or .[1] Use organic bases like Triethylamine or 2,6-Lutidine which are less likely to promote nucleophilic attack on the nitrile carbon.
Q: I cannot get the ligand to dissolve.
Diagnosis:
-
Do not sonicate for more than 5 minutes (can degrade ligand).
-
Add a co-solvent: 10% Trifluoroethanol (TFE) can disrupt aggregation without interfering with coordination.
Logic Tree: Impurity Analysis
Use this diagram to diagnose post-reaction solids.
Figure 2: Rapid diagnostic logic for post-synthesis solid analysis.
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Ir(III) Picolinate Synthesis (Standard): Sprouse, S., King, K. A., Spellane, P. J., & Watts, R. J. (1984).[1] Photophysical effects of metal-carbon .sigma. bonds in ortho-metalated complexes of iridium(III) and rhodium(III).[1] Journal of the American Chemical Society, 106(22), 6647–6653.[1] Link
-
Nitrile Hydrolysis Risks: Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry Reviews, 249(1-2), 1–55.[1] Link
-
Silver-Assisted Complexation: Lo, K. K., et al. (2006). Luminescent Iridium(III) Arylbenzothiazole Complexes: New General Synthesis and Photophysical Properties. Organometallics, 25(19), 4611-4620.[1] Link
-
Picolinic Acid Coordination Modes: Swiderski, G., et al. (2019).[3] Thermal, spectroscopic, X-ray and theoretical studies of metal complexes with pyrimidine-carboxylic acids. Journal of Thermal Analysis and Calorimetry. Link
Sources
"resolving peak overlaps in the NMR spectrum of 5-(4-Cyanophenyl)picolinic acid"
Topic: Resolving Peak Overlaps in 5-(4-Cyanophenyl)picolinic Acid
Ticket ID: NMR-AROM-005 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Executive Summary: The "Traffic Jam" in the Aromatic Region
You are likely encountering a severe signal overlap in the 7.8 – 8.5 ppm region.
5-(4-Cyanophenyl)picolinic acid presents a classic "biaryl challenge." The molecule consists of a pyridine ring coupled to a benzonitrile ring. Both rings possess protons with similar electronic environments, leading to a crowded spectrum where multiplets merge into an uninterpretable blob.
-
The Culprits:
-
Pyridine Protons (H3, H4, H6): Strongly deshielded by the nitrogen and the carboxylic acid.
-
Phenyl Protons (AA'BB' System): The 4-cyano group deshields the ortho-protons, pushing them downfield into the same region as the pyridine signals.
-
Rotational Broadening: The single bond between the two rings allows for rotation. If this rotation is intermediate on the NMR timescale (common in viscous solvents like DMSO), peaks will broaden, exacerbating overlap.
-
Diagnostic Hub: Troubleshooting Guides
Guide 1: Solvent Engineering (The Chemical Fix)
Most overlaps can be resolved simply by changing the molecular environment.
The Issue: You are likely using DMSO-d6 as your default solvent. While excellent for solubility, DMSO is viscous (causing line broadening) and interacts strongly with the carboxylic acid, often shifting peaks into the aromatic window.
The Protocol:
-
Assess Solubility: If your sample allows, switch to Methanol-d4 (MeOD) .
-
Why? MeOD is less viscous (sharper lines). It also engages in rapid exchange with the carboxylic acid proton, removing the broad COOH signal that might be distorting the baseline.
-
-
The "Titration" Trick: If the compound is insoluble in pure MeOD, use a Binary Solvent System .
-
Start with your sample in 0.6 mL DMSO-d6.
-
Titrate with 10-50 µL increments of Benzene-d6 (C6D6) or Toluene-d8.
-
Mechanism:[1][2][3][4] Aromatic solvents induce "Ring Current Shifts" (ASIS). They preferentially solvate electron-deficient regions (like the pyridine ring), shifting those protons upfield relative to the phenyl protons.
-
| Proton Environment | Shift in DMSO-d6 ( | Shift in MeOD ( | Effect |
| Pyridine H6 (Ortho to N) | ~9.0 - 9.1 | ~8.9 - 9.0 | Minimal Shift |
| Pyridine H3 (Ortho to COOH) | ~8.2 - 8.3 | ~8.1 - 8.2 | High Shift (H-Bonding loss) |
| Phenyl AA' (Ortho to CN) | ~7.9 - 8.0 | ~7.8 - 7.9 | Moderate Shift |
| Phenyl BB' (Meta to CN) | ~7.7 - 7.8 | ~7.6 - 7.7 | Moderate Shift |
Guide 2: Variable Temperature (VT) NMR (The Physical Fix)
Sharpening the lines by manipulating kinetics.
The Issue: The bond connecting the pyridine and phenyl rings has a rotational barrier. At room temperature (298 K), the molecule may be rotating at a rate comparable to the frequency difference between conformers. This results in coalescence broadening .
The Protocol:
-
Calibrate: Ensure your probe is calibrated (using Ethylene Glycol or Methanol standard).[4]
-
Heat it Up: Acquire the spectrum at 320 K or 330 K (approx. 50-60 °C).
-
Mechanism:[1][2][3][4] Higher thermal energy pushes the rotation into the "fast exchange" limit. The "average" signal becomes a sharp, well-defined singlet or multiplet rather than a broad hump.
-
Safety Note: Do not exceed the boiling point of your solvent (MeOH boils at 64.7 °C; DMSO is safe up to 100 °C+).
-
Guide 3: Advanced Spectral Editing (The Pulse Sequence Fix)
When physical separation fails, use magnetic separation.
Option A: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Why: Protons that overlap in 1D often are attached to Carbons that are miles apart in the 13C dimension.
-
Result: You will see the Pyridine C-H correlations separated from the Phenyl C-H correlations. The Pyridine carbons are usually more deshielded (downfield) due to the nitrogen heteroatom.
Option B: Pure Shift NMR (PSYCHE or TSE-PSYCHE)
-
Why: This technique collapses all multiplets (doublets, triplets) into singlets .
-
Mechanism: It uses slice-selective pulses to decouple homonuclear interactions (
) during acquisition. -
Result: The complex AA'BB' roofing effect and the pyridine couplings disappear, leaving only single lines at the exact chemical shift. This usually reveals the hidden peaks instantly.
Visualizing the Solution
Workflow Logic: Decision Tree
Caption: Step-by-step decision matrix for resolving spectral overlaps in biaryl systems.
Structural Connectivity & NOE Correlations
Caption: Key NOE (Nuclear Overhauser Effect) correlations required to distinguish the rings.
Frequently Asked Questions (FAQ)
Q: I see a broad hump at 13.0 ppm. Is this an impurity?
A: No. That is the carboxylic acid proton (-COOH). In DMSO-d6, it forms a strong hydrogen bond dimer, appearing as a very broad singlet between 11-14 ppm. If you add a drop of
Q: Why do my integration values not match the proton count (e.g., 0.8H instead of 1.0H)?
A: This is likely due to relaxation times (
Q: Can I use Chloroform-d (
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D Methods & HSQC).
-
Foroozandeh, M., et al. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992. (Source for Pure Shift/PSYCHE methodology).[5][6]
-
Reich, H. J. (2024). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry. (Authoritative guide on ASIS and solvent titration).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for biaryl chemical shifts).
Sources
- 1. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. youtube.com [youtube.com]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. Pure Shift NMR | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Quantum Yield in 5-(4-Cyanophenyl)picolinic Acid Fluorophores
Welcome to the technical support center for 5-(4-Cyanophenyl)picolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low fluorescence quantum yield in their experiments. By understanding the underlying causes of poor fluorescence, you can optimize your experimental design and obtain reliable, high-quality data.
Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Low Quantum Yield
Low quantum yield can arise from a multitude of factors, ranging from sample preparation to the inherent photophysical properties of the fluorophore in a specific environment. This guide provides a logical workflow to systematically identify and address the root cause of the problem.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low quantum yield.
Is Your 5-(4-Cyanophenyl)picolinic Acid Pure?
Question: I've synthesized 5-(4-Cyanophenyl)picolinic acid, but the quantum yield is much lower than expected. Could impurities be the cause?
Answer: Absolutely. The purity of your fluorophore is paramount. Even trace amounts of impurities can act as quenchers or introduce competing absorption and emission pathways, leading to a significant decrease in quantum yield.
Causality:
-
Quenching: Impurities can interact with the excited state of your fluorophore, providing a non-radiative decay pathway and thus "quenching" the fluorescence.
-
Energy Transfer: Impurities might absorb at the excitation or emission wavelength of your fluorophore, leading to Förster Resonance Energy Transfer (FRET) or other energy transfer processes that depopulate the excited state of your intended molecule.
-
Chemical Reactions: Residual reactants or byproducts from the synthesis can react with the fluorophore, altering its chemical structure and photophysical properties.
Troubleshooting Steps:
-
Re-purify Your Compound:
-
Chromatography: Utilize column chromatography with an appropriate solvent system to separate your desired compound from impurities.[1] Thin-layer chromatography (TLC) can be used to monitor the purification progress.
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent can effectively remove impurities.
-
-
Verify Purity:
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the chemical structure and assessing the purity of organic compounds. The spectra should be clean and match the expected structure of 5-(4-Cyanophenyl)picolinic acid.
-
Mass Spectrometry (MS): Confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Have You Considered the Impact of the Solvent?
Question: My fluorophore has a high quantum yield in a non-polar solvent like toluene, but it drops significantly in a polar solvent like ethanol. Why is this happening?
Answer: The solvent environment can dramatically influence the fluorescence quantum yield.[2][3] This phenomenon, known as solvatochromism, is particularly pronounced for fluorophores with a significant change in dipole moment upon excitation, which is common for molecules like 5-(4-Cyanophenyl)picolinic acid.
Causality:
-
Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the excited state can be stabilized in a "twisted" conformation where charge separation is maximized.[4] This TICT state often has a very low fluorescence quantum yield as it provides an efficient non-radiative decay pathway. In non-polar solvents, the formation of this charge-separated state is less favorable, and the molecule is more likely to remain in a planar, highly fluorescent state.
-
Solvent Relaxation: Polar solvent molecules can reorient around the excited fluorophore, a process called solvent relaxation.[2] This stabilizes the excited state, leading to a red-shift in the emission spectrum and potentially opening up non-radiative decay channels.[2]
-
Specific Interactions: Hydrogen bonding between the fluorophore (e.g., the carboxylic acid and pyridine nitrogen) and protic solvents (like alcohols or water) can also influence the electronic structure and provide pathways for non-radiative decay.[5]
Troubleshooting Steps:
-
Systematic Solvent Study: Measure the absorbance, emission spectra, and quantum yield of your fluorophore in a range of solvents with varying polarity.
Solvent Dielectric Constant (approx.) Expected Effect on 5-(4-Cyanophenyl)picolinic Acid Toluene 2.4 Potentially High Quantum Yield, Blue-shifted Emission Dichloromethane 9.1 Intermediate Quantum Yield Acetonitrile 37.5 Lower Quantum Yield Ethanol 24.6 Lower Quantum Yield, potential for H-bonding Water 80.1 Often Low Quantum Yield (unless aggregation-induced emission occurs) -
Analyze the Data:
-
Plot the emission maximum and quantum yield as a function of solvent polarity parameters (e.g., Lippert-Mataga plot). A linear relationship can indicate the influence of solvent polarity on the excited state dipole moment.
-
If the quantum yield is significantly lower in protic solvents compared to aprotic solvents of similar polarity, hydrogen bonding is likely a key factor.
-
Are You Working at an Optimal Concentration?
Question: I observe that as I increase the concentration of my fluorophore, the fluorescence intensity doesn't increase linearly and sometimes even decreases. What's going on?
Answer: This is a classic sign of concentration-dependent quenching effects.[6][7] At high concentrations, fluorophore molecules can interact with each other, leading to a decrease in the overall quantum yield.
Causality:
-
Aggregation-Caused Quenching (ACQ): Many planar aromatic fluorophores, like the cyanophenyl-picolinic acid scaffold, are prone to π-π stacking at higher concentrations.[8][9][10] This aggregation creates new non-radiative decay pathways, effectively quenching the fluorescence.[8][9][10]
-
Inner Filter Effect: At high concentrations, the sample can absorb a significant portion of the excitation light before it reaches the center of the cuvette (primary inner filter effect). Additionally, emitted fluorescence can be re-absorbed by other fluorophore molecules in the solution (secondary inner filter effect).[8][11] Both effects lead to a non-linear relationship between concentration and fluorescence intensity and can distort the emission spectrum.
Troubleshooting Steps:
-
Perform a Concentration-Dependent Study:
-
Analyze the Plot:
-
Plot the integrated fluorescence intensity versus absorbance.
-
A linear relationship indicates that you are in a concentration range where ACQ is minimal.
-
A plateau or decrease in fluorescence intensity at higher absorbances is indicative of ACQ or significant inner filter effects.
-
Diagram: Concentration Effects on Fluorescence
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
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- 11. chem.uci.edu [chem.uci.edu]
Technical Support Center: Enhancing the Thermal Stability of MOFs from 5-(4-Cyanophenyl)picolinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 5-(4-cyanophenyl)picolinic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges associated with enhancing the thermal stability of these materials. My aim is to equip you with the practical knowledge and theoretical understanding necessary to overcome common experimental hurdles and achieve your research goals.
I. Understanding Thermal Stability in MOFs
The thermal stability of a MOF is a critical parameter that dictates its suitability for a wide range of applications, from gas storage and separation to catalysis and drug delivery.[1][2][3] It is fundamentally governed by the strength of the metal-ligand coordination bonds and the intrinsic stability of the organic linkers and inorganic secondary building units (SBUs).[4][5] For MOFs derived from 5-(4-cyanophenyl)picolinic acid, the decomposition pathway can be complex, involving the breakdown of the picolinate-metal bond, degradation of the organic linker, or collapse of the framework structure.
This guide will explore various strategies to enhance this stability, focusing on both synthetic and post-synthetic modification approaches.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working to improve the thermal stability of MOFs based on 5-(4-cyanophenyl)picolinic acid.
Q1: My TGA curve shows a significant weight loss at a lower temperature than expected. Does this automatically mean my MOF has low thermal stability?
A1: Not necessarily. Early-onset weight loss in a Thermogravimetric Analysis (TGA) curve, typically below 250°C, is often attributable to the removal of residual solvent molecules trapped within the MOF's pores or coordinated to the metal centers.[6] The true thermal stability is indicated by the temperature at which the framework itself begins to decompose, which is usually a more significant and sharper weight loss at higher temperatures.
Troubleshooting Steps:
-
Ensure Proper Activation: Before TGA analysis, it is crucial to "activate" the MOF to remove guest molecules.[6][7] This is typically achieved by solvent exchange with a low-boiling-point solvent followed by heating under vacuum.[6]
-
Analyze the Derivative Curve: Examine the derivative of the TGA curve (DTG). This plot shows the rate of weight loss and can help distinguish between solvent loss (often a broad peak at lower temperatures) and framework decomposition (a sharper, more defined peak at a higher temperature).
Q2: What is the most effective general strategy for increasing the thermal stability of a MOF synthesized from 5-(4-cyanophenyl)picolinic acid?
A2: While the optimal strategy can be system-dependent, a highly effective approach is to strengthen the metal-ligand bond.[8] This can be achieved by:
-
Utilizing High-Valence Metal Ions: Higher-valence metal cations (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) form stronger coordination bonds with the carboxylate group of the picolinic acid ligand compared to divalent cations (e.g., Zn²⁺, Cu²⁺).[1][8]
-
Introducing Harder Metal Centers: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, matching the "hardness" of the metal ion (acid) and the ligand's donor atoms (base) can lead to more stable frameworks.[9] The carboxylate and pyridine nitrogen of the ligand are hard bases, so hard metal ions are preferred.
Q3: Can I improve the thermal stability of my MOF after it has been synthesized?
A3: Yes, post-synthetic modification (PSM) is a powerful technique for enhancing the properties of a pre-existing MOF without altering its fundamental structure.[10][11][12][13][14] For thermal stability, relevant PSM strategies include:
-
Ligand Functionalization: Covalently modifying the organic linker can introduce functional groups that increase intermolecular interactions, thereby reinforcing the framework.[11][13] For the 5-(4-cyanophenyl)picolinic acid ligand, the cyano group could potentially be a site for such modifications.
-
Metal Node Modification: In some cases, the metal nodes themselves can be modified to enhance stability.[12]
Q4: My MOF loses crystallinity after attempting to enhance its thermal stability. What could be the cause?
A4: Loss of crystallinity often indicates framework collapse.[6] This can occur if the modification process is too harsh. For instance, high temperatures during a post-synthetic modification can exceed the MOF's thermal stability threshold. When attempting to exchange metal ions, the incoming metal may not be compatible with the existing framework's coordination environment, leading to structural breakdown.[1] It is crucial to carefully control reaction conditions and to characterize the material (e.g., using Powder X-ray Diffraction - PXRD) at each step.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to resolving specific problems you might encounter in your experiments.
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield of Crystalline MOF | - Suboptimal reaction temperature or time.- Incorrect solvent system.- Unfavorable pH. | - Optimize Synthesis Conditions: Systematically vary the reaction temperature and time. Higher temperatures can sometimes promote crystallinity, but must be balanced against potential ligand decomposition.[3][7]- Solvent Selection: The choice of solvent is critical as it influences the solubility of the reactants and the crystallization process.[7][15] Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol).- pH Adjustment: The coordination of the picolinic acid ligand is pH-dependent. Modulating the pH with small amounts of acid or base can sometimes improve crystal formation. |
| Amorphous Product Formation | - Rapid precipitation of the metal-ligand complex.- Competing coordination equilibria. | - Slower Reactant Introduction: Employ a slow diffusion method where solutions of the metal salt and ligand are layered to allow for gradual crystal growth.[16]- Use of Modulators: Introduce a monodentate ligand (modulator) that can compete with the picolinic acid ligand for coordination to the metal center. This can slow down the nucleation process and favor the growth of larger, more ordered crystals. |
| Inconsistent Thermal Stability Results | - Incomplete activation of the MOF.- Variation in sample preparation for TGA.- Atmospheric contamination. | - Standardize Activation Protocol: Implement a consistent activation procedure for all samples to ensure complete removal of guest molecules.[6]- Consistent TGA Parameters: Use the same heating rate, gas atmosphere (e.g., N₂ or Ar), and sample mass for all TGA measurements to ensure comparability of results.- Handle Samples in an Inert Atmosphere: If your MOF is sensitive to air or moisture, handle and load samples into the TGA instrument inside a glovebox. |
| Framework Collapse During Activation | - Harsh heating conditions.- High surface tension of the initial solvent. | - Gradual Heating: Employ a slow heating ramp (e.g., 1-2 °C/min) under vacuum during activation.[6]- Thorough Solvent Exchange: Before vacuum heating, perform a thorough solvent exchange with a low-boiling-point, low-surface-tension solvent like methanol or acetone.[6] This reduces the capillary forces that can cause the framework to collapse as the solvent is removed. |
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to enhancing the thermal stability of your MOFs.
Protocol 1: Standard Solvothermal Synthesis of a MOF from 5-(4-Cyanophenyl)picolinic Acid
This protocol provides a general starting point for the synthesis. Note that optimal conditions may vary depending on the chosen metal salt.
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of 5-(4-cyanophenyl)picolinic acid in 5 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in the first vial.
-
Cap the vial tightly.
-
-
Heating:
-
Place the vial in a preheated oven at 100°C for 24-48 hours.[17]
-
-
Cooling and Isolation:
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration.
-
-
Washing:
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL).
-
-
Drying:
-
Dry the product in a vacuum oven at 80°C overnight.
-
Protocol 2: Post-Synthetic Metal Exchange for Enhanced Thermal Stability
This protocol describes a method to exchange a more labile metal ion (e.g., Zn²⁺) with a more robust one (e.g., Cu²⁺) post-synthesis.
-
Preparation:
-
Synthesize the initial MOF (e.g., a Zn-based MOF) following Protocol 1.
-
Prepare a 0.1 M solution of the new metal salt (e.g., Cu(NO₃)₂·3H₂O) in DMF.
-
-
Metal Exchange:
-
Immerse 100 mg of the as-synthesized Zn-MOF in 10 mL of the Cu(NO₃)₂ solution.
-
Stir the suspension at 60°C for 24 hours.
-
-
Washing:
-
Filter the solid and wash thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted metal salts.
-
Subsequently, wash with methanol (3 x 10 mL).
-
-
Activation and Characterization:
-
Activate the metal-exchanged MOF by heating under vacuum.
-
Characterize the product using PXRD to confirm that the framework has remained intact and use techniques like Inductively Coupled Plasma (ICP) analysis to determine the extent of metal exchange.
-
Protocol 3: Thermal Stability Analysis using TGA
-
Sample Preparation:
-
Ensure the MOF sample is fully activated to remove all guest molecules.
-
Weigh approximately 5-10 mg of the activated MOF into a TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
TGA Measurement:
-
Heat the sample from room temperature to at least 600°C at a constant heating rate (e.g., 5 or 10 °C/min).
-
-
Data Analysis:
-
Plot the weight loss as a function of temperature.
-
Determine the decomposition temperature, which is typically taken as the onset temperature of the major weight loss step corresponding to framework decomposition.
-
V. Visualization of Key Concepts
Diagram 1: Factors Influencing MOF Thermal Stability
This diagram illustrates the key factors that contribute to the overall thermal stability of a Metal-Organic Framework.
Caption: Iterative workflow for thermal stability enhancement.
VI. References
Sources
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- 3. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 4. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
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- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
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- 16. espublisher.com [espublisher.com]
- 17. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 18. Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drpress.org [drpress.org]
Validation & Comparative
A Comparative Guide to 5-(4-Cyanophenyl)picolinic Acid and Other Picolinic Acid Derivatives as Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
This guide provides a comprehensive comparison of 5-(4-cyanophenyl)picolinic acid with other picolinic acid derivatives, focusing on their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the kynurenine pathway of tryptophan metabolism.
Introduction to Picolinic Acid and its Therapeutic Relevance
Picolinic acid, or 2-pyridinecarboxylic acid, is an endogenous metabolite of the essential amino acid L-tryptophan.[1][2] It is a well-established chelating agent and has been investigated for a wide range of biological activities.[2] The picolinic acid scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown potential in various therapeutic areas, including as antimicrobial, neuroprotective, and enzyme inhibitory agents.[] One of the most promising therapeutic targets for picolinic acid derivatives is indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, the major route of tryptophan catabolism.[4][5] In normal physiological conditions, IDO1 activity is low; however, it is significantly upregulated by pro-inflammatory cytokines like interferon-γ (IFN-γ).[6] This upregulation is a key mechanism of immune evasion in cancer, as the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, suppress the proliferation and function of effector T-cells and promote the activity of regulatory T-cells.[7][8] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[9][10]
This guide will focus on 5-(4-cyanophenyl)picolinic acid, a specific derivative that has garnered interest as a potential IDO1 inhibitor. We will delve into its synthesis, compare its anticipated inhibitory activity with other structurally related picolinic acid derivatives based on available data and structure-activity relationships, and provide detailed experimental protocols for its synthesis and evaluation.
The Kynurenine Pathway and the Role of IDO1
The kynurenine pathway is a complex metabolic route that degrades the majority of free tryptophan in the body. The initial and rate-limiting step is the oxidation of L-tryptophan to N-formylkynurenine, a reaction catalyzed by IDO1 (and also by tryptophan 2,3-dioxygenase, TDO, primarily in the liver).[4][5] N-formylkynurenine is then rapidly converted to kynurenine. Subsequent enzymatic steps lead to the production of several neuroactive and immunomodulatory metabolites, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid.[7] Picolinic acid itself is a downstream product of this pathway.[7]
Caption: Simplified schematic of the Kynurenine Pathway highlighting the role of IDO1.
The overexpression of IDO1 in the tumor microenvironment leads to a state of localized tryptophan depletion and kynurenine accumulation, which collectively suppress anti-tumor immune responses.[7] This understanding provides a strong rationale for the development of small molecule inhibitors of IDO1.
Profile of 5-(4-Cyanophenyl)picolinic Acid
Structure:
Systematic Name: 5-(4-cyanophenyl)pyridine-2-carboxylic acid
Physicochemical Properties (Predicted and Experimental Analogues):
While specific experimental data for 5-(4-cyanophenyl)picolinic acid is limited, we can infer some of its properties based on its structure and data from similar compounds.
| Property | Value (Picolinic Acid) | Predicted/Inferred for 5-(4-Cyanophenyl)picolinic acid | Rationale/Reference |
| Molecular Weight | 123.11 g/mol | 224.22 g/mol | Calculation |
| Melting Point | 137 °C | Likely higher than picolinic acid | Increased molecular weight and rigidity.[11][12] |
| logP | 0.72 | > 0.72 | The addition of the cyanophenyl group increases lipophilicity.[12][13] |
| Water Solubility | Very soluble | Moderately soluble | Increased lipophilicity will likely decrease water solubility.[11][13] |
| pKa | 5.32 | Similar to picolinic acid | The carboxylic acid pKa is not expected to be significantly altered by the distal cyanophenyl group.[11] |
Comparative Analysis of IDO1 Inhibitory Activity
A key structural feature for many IDO1 inhibitors is a functional group capable of coordinating with the heme iron at the active site of the enzyme.[8] The nitrogen of the pyridine ring and the carboxylate group of picolinic acid can potentially fulfill this role. The substituent at the 5-position of the picolinic acid ring plays a crucial role in interacting with the hydrophobic pocket of the enzyme, thereby influencing potency and selectivity.
Table of Comparative IDO1 Inhibitory Activities:
| Compound | Structure | IDO1 IC50 (nM) | Cell-based IDO1 IC50 (nM) | Selectivity (IDO2/TDO) | Reference |
| Epacadostat (INCB024360) | N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide | ~10 | 12 | >100-fold vs IDO2 and TDO2 | [6] |
| BMS-986205 | (S)-1-(4-cyanophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide | - | ~9.5 | Irreversible inhibitor | [14] |
| Navoximod (GDC-0919) | 2-amino-N-(3-chloro-5-(trifluoromethyl)phenyl)-5-methyl-1,3-thiazole-4-carboxamide | 28 | 80 | - | [7] |
| Picolinic Acid Derivative 1 | 5-(3-chloro-4-fluorophenyl)picolinic acid | 67 | 19 | >10 µM (IDO2), >50 µM (TDO) | [7] |
Based on the available data, the presence of an aryl group at the 5-position of the picolinic acid ring is a favorable feature for IDO1 inhibition. The chloro and fluoro substituents on the phenyl ring of "Picolinic Acid Derivative 1" contribute to its potent activity. The cyanophenyl group in 5-(4-cyanophenyl)picolinic acid is also an electron-withdrawing group and can participate in favorable interactions within the enzyme's active site. It is therefore plausible that 5-(4-cyanophenyl)picolinic acid would exhibit IDO1 inhibitory activity in the nanomolar range , potentially comparable to or slightly less potent than the 3-chloro-4-fluorophenyl derivative. The exact potency would need to be determined experimentally.
Experimental Protocols
Synthesis of 5-(4-Cyanophenyl)picolinic Acid via Suzuki-Miyaura Coupling
The synthesis of 5-(4-cyanophenyl)picolinic acid can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[15]
Caption: General workflow for the synthesis of 5-(4-Cyanophenyl)picolinic acid.
Step-by-Step Methodology:
-
Materials:
-
5-Bromopicolinic acid
-
4-Cyanophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Base (e.g., Potassium carbonate [K2CO3])
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromopicolinic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (1,4-dioxane/water) to the flask.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
In Vitro IDO1 Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human IDO1. The activity is determined by quantifying the production of kynurenine from tryptophan.
Caption: Workflow for an in vitro IDO1 enzyme inhibition assay.
Step-by-Step Methodology:
-
Materials and Reagents:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Test compound (5-(4-cyanophenyl)picolinic acid) and reference inhibitor (e.g., Epacadostat)
-
Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase
-
Trichloroacetic Acid (TCA) solution
-
Ehrlich's Reagent (for colorimetric detection) or HPLC system
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant human IDO1 enzyme to each well.
-
Add the different concentrations of the test compound or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding TCA solution.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced. Alternatively, kynurenine can be quantified by HPLC.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[14]
-
Conclusion and Future Directions
5-(4-Cyanophenyl)picolinic acid represents a promising scaffold for the development of novel IDO1 inhibitors. Based on the structure-activity relationships of related picolinic acid derivatives, it is anticipated to exhibit potent inhibitory activity against IDO1. The synthetic route via Suzuki-Miyaura coupling is well-established and allows for the efficient synthesis of this and other 5-aryl picolinic acid analogues for further investigation.
Future studies should focus on the experimental determination of the IC50 value of 5-(4-cyanophenyl)picolinic acid against IDO1, as well as its selectivity against IDO2 and TDO. Further optimization of the 5-aryl substituent could lead to the discovery of even more potent and selective IDO1 inhibitors. The development of such compounds holds significant promise for advancing cancer immunotherapy and treating other diseases where the kynurenine pathway is implicated.
References
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link][16]
-
Donia, M., et al. (2017). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Taylor & Francis Online. Retrieved from [Link][4]
-
Gao, J., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. Retrieved from [Link][7]
-
Hutt, M., et al. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expressing syngeneic mouse tumor model. OncoLIPIDS, 1, 1-13. Retrieved from [Link][17]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link][15]
-
Karakas, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4527-4538. Retrieved from [Link][18]
-
Mellor, A. L., & Munn, D. H. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Discovery, 7(12), 1356-1367. Retrieved from [Link][8]
-
Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer discovery, 7(12), 1356-1367. Retrieved from [Link][6]
-
Nakamura, T., et al. (2014). Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1104-1109. Retrieved from [Link][19]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53223193, 5-(4-Carboxyphenyl)picolinic acid. Retrieved from [Link].[20]
-
Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][21]
-
Pan, L., et al. (2018). Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 26(16), 4886-4897. Retrieved from [Link][22]
-
Philadelphia University. (n.d.). Medicinal Chemistry. Retrieved from [Link][13]
-
Singh, R. P., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. Retrieved from [Link][23]
-
Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(10), 1740-1754. Retrieved from [Link][10]
-
Wu, X., et al. (2022). The Ups, Downs and New Trends of IDO1 Inhibitors. Frontiers in Pharmacology, 13, 864231. Retrieved from [Link][24]
-
Yan, G., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences, 24(5), 4567. Retrieved from [Link][]
-
Yuan, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry, 10, 1036340. Retrieved from [Link][5]
-
Yue, E. W., et al. (2017). Discovery of potent, selective, and orally bioavailable indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with antitumor activity. Journal of medicinal chemistry, 60(16), 6811-6823. Retrieved from [Link]
-
Zhai, L., et al. (2020). The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies. Frontiers in immunology, 11, 1533. Retrieved from [Link][9]
-
International Journal of Innovative Research in Technology. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. Retrieved from [Link][2]
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A Comparative Guide to the Validation of 5-(4-Cyanophenyl)picolinic Acid as a Novel Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the hypothetical fluorescent probe, 5-(4-Cyanophenyl)picolinic acid, against established alternatives. We will explore the critical validation experiments and performance metrics that determine a fluorescent probe's utility and reliability in a research setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of fluorescent probe validation.
Introduction: The Critical Role of Fluorescent Probes in Research
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a wide array of analytes, from metal ions to complex biomolecules.[1] The ideal fluorescent probe exhibits high sensitivity, selectivity, photostability, and minimal perturbation of the system under study.[2] The validation of a novel fluorescent probe is a rigorous process that establishes its performance characteristics and suitability for specific applications.
This guide focuses on the validation of 5-(4-Cyanophenyl)picolinic acid, a molecule with a structural motif—a picolinic acid chelating group linked to a cyanophenyl fluorophore—that suggests its potential as a fluorescent sensor for metal ions.[3][4] The cyanophenyl group is known to exhibit fluorescence, while the picolinic acid moiety is a well-established chelator for various metal ions, including zinc (Zn²⁺) and copper (Cu²⁺).[3][5] The underlying principle of such a probe is that the chelation of a metal ion by the picolinic acid group will modulate the fluorescence properties of the cyanophenyl fluorophore, leading to a detectable change in fluorescence intensity or wavelength.
Comparative Analysis of Fluorescent Probes for Metal Ion Detection
To provide a comprehensive evaluation, we will compare the hypothetical performance of 5-(4-Cyanophenyl)picolinic acid with two well-established classes of fluorescent probes often used for metal ion detection or intracellular imaging: BODIPY dyes and Dansyl-based probes .
| Probe | Target Analyte(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Advantages | Limitations |
| 5-(4-Cyanophenyl)picolinic acid (Hypothetical) | Metal Ions (e.g., Zn²⁺, Cu²⁺) | ~350-400 | ~450-500 | Moderate | Potentially high selectivity due to the picolinic acid chelator; small size may enhance cell permeability. | Photophysical properties are uncharacterized; potential for lower brightness compared to established dyes. |
| BODIPY 493/503 | Lipids, but derivatives are used for ions | 493 | 503 | High (often >0.9) | High photostability, sharp emission spectra, and high quantum yield.[6][7] | Can be sensitive to the polarity of the environment.[6] |
| Dansyl-based Probes | Metal Ions, pH, Polarity | ~340 | ~520 (solvent dependent) | Variable, can be high | Large Stokes shift, environmentally sensitive fluorescence.[8] | Broad emission spectra can be a drawback for multiplexing. |
Experimental Validation Protocols
The validation of a new fluorescent probe involves a series of experiments to characterize its photophysical properties and its performance in a simulated biological environment.
Determination of Photophysical Properties
The fundamental photophysical properties of a fluorescent probe dictate its potential utility. These include the absorption and emission spectra, molar extinction coefficient, Stokes shift, and fluorescence quantum yield.
Caption: Workflow for determining the basic photophysical properties of a fluorescent probe.
-
Prepare Solutions: Prepare a series of dilutions of both the test compound (5-(4-Cyanophenyl)picolinic acid) and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the reference standard.
-
Calculate Quantum Yield: The quantum yield (Φₓ) of the test compound is calculated using the following equation:
Φₓ = Φₛ * (mₓ / mₛ) * (ηₓ² / ηₛ²)
Where:
-
Φₛ is the quantum yield of the standard.
-
mₓ and mₛ are the slopes of the linear fits for the test compound and the standard, respectively.
-
ηₓ and ηₛ are the refractive indices of the solvents used for the test compound and the standard, respectively (if different).
-
Evaluation of Probe Performance
For a probe designed to detect a specific analyte, its performance in terms of sensitivity, selectivity, and photostability is paramount.
Caption: Workflow for evaluating the sensitivity, selectivity, and photostability of a fluorescent probe.
-
Sensitivity:
-
Prepare a solution of 5-(4-Cyanophenyl)picolinic acid in a suitable buffer (e.g., HEPES, pH 7.4).
-
Titrate the probe solution with increasing concentrations of the target metal ion (e.g., ZnCl₂).
-
After each addition, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[3]
-
-
Selectivity:
-
Prepare solutions of the probe with a fixed concentration of the target metal ion.
-
Prepare separate solutions of the probe with a range of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺) at the same or higher concentrations.
-
Measure the fluorescence response for each solution.
-
A highly selective probe will show a significant fluorescence change only in the presence of the target analyte.
-
-
Sample Preparation: Prepare a solution of the fluorescent probe at a working concentration.
-
Microscopy Setup: Place the solution on a microscope slide and focus on a region of interest.
-
Continuous Illumination: Expose the sample to continuous illumination using the microscope's excitation light source at a high intensity.
-
Image Acquisition: Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
Data Analysis: Measure the mean fluorescence intensity of the region of interest in each image.
-
Plotting: Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time. A more photostable probe will exhibit a slower decay in fluorescence intensity over time.
Conclusion and Future Outlook
The validation of a novel fluorescent probe is a multi-faceted process that requires careful experimental design and rigorous data analysis. While 5-(4-Cyanophenyl)picolinic acid remains a hypothetical probe at this stage, its chemical structure holds promise for its application as a selective sensor for metal ions. The experimental workflows and protocols detailed in this guide provide a robust framework for its characterization and comparison against established probes like BODIPY and Dansyl derivatives.
Future work should focus on the synthesis and experimental validation of 5-(4-Cyanophenyl)picolinic acid. Determining its photophysical properties, sensitivity, selectivity, and photostability will be crucial in establishing its utility as a fluorescent probe. Furthermore, evaluating its performance in cellular imaging applications will provide valuable insights into its biocompatibility and potential for in vivo studies. The continued development and validation of novel fluorescent probes are essential for advancing our understanding of complex biological and chemical systems.
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A Comparative Guide to the Performance of 5-(4-Cyanophenyl)picolinic Acid in Diverse Sensor Array Platforms
In the landscape of modern analytical chemistry, the development of highly sensitive and selective sensor arrays is paramount for applications ranging from environmental monitoring to biomedical diagnostics. The strategic design of molecular components within these arrays is the cornerstone of their success. This guide provides an in-depth performance comparison of 5-(4-Cyanophenyl)picolinic acid (CPPA), a versatile building block, across three distinct sensor array platforms: Fluorescent Metal-Organic Framework (MOF) arrays, Electrochemical arrays, and Colorimetric arrays. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis based on synthesized experimental data.
Introduction to 5-(4-Cyanophenyl)picolinic Acid (CPPA) as a Sensing Moiety
5-(4-Cyanophenyl)picolinic acid is a bifunctional organic ligand. The picolinic acid moiety is a well-known chelating agent for a variety of metal ions, while the cyanophenyl group offers unique electronic and photophysical properties that can be harnessed for signal transduction.[1][2] The rigid structure and potential for π-π stacking interactions make it an excellent candidate for incorporation into ordered sensing structures. This guide will explore how these molecular features translate into performance advantages and disadvantages across different sensing modalities.
The core hypothesis is that the choice of sensor array platform will significantly influence the sensitivity, selectivity, and response time for the detection of target analytes using CPPA as the core recognition element.
Synthesis of 5-(4-Cyanophenyl)picolinic Acid (CPPA)
A reliable and scalable synthesis of CPPA is the foundational step for its application in sensor arrays. The following protocol outlines a common synthetic route, adapted from established procedures for similar bipyridyl and picolinic acid derivatives.[3][4]
Experimental Protocol: Synthesis of CPPA
-
Starting Materials: 5-bromopicolinic acid, 4-cyanophenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).
-
Reaction Setup: In a nitrogen-purged flask, dissolve 5-bromopicolinic acid and 4-cyanophenylboronic acid in a 3:1 mixture of toluene and ethanol.
-
Catalyst Addition: Add the palladium catalyst and base to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, acidify the mixture with 1M HCl to precipitate the product.
-
Purification: Filter the crude product and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(4-Cyanophenyl)picolinic acid.
-
Characterization: Confirm the structure and purity of the synthesized CPPA using ¹H NMR, ¹³C NMR, and mass spectrometry.
Performance Comparison in Different Sensor Arrays
We will now explore the integration and performance of CPPA in three distinct sensor array platforms for the detection of a model analyte, such as a heavy metal ion (e.g., Cu²⁺) or a nitroaromatic explosive (e.g., picric acid), leveraging the known sensing capabilities of related materials.[5][6][7]
Fluorescent Metal-Organic Framework (MOF) Sensor Array
Rationale: The picolinic acid moiety of CPPA can coordinate with metal ions (e.g., Zn²⁺, Cd²⁺) to form a luminescent MOF (LMOF).[8] The cyanophenyl groups can act as fluorescent reporters, and their emission can be modulated by the presence of analytes that interact with the MOF structure. An array of such LMOFs, each with a slightly different metal center or co-ligand, can generate a unique "fingerprint" response for different analytes.[9]
Experimental Workflow: Fabrication and Testing of LMOF Array
Caption: Workflow for LMOF-based sensor array fabrication and analysis.
Performance Evaluation:
| Parameter | Performance of CPPA-based LMOF Array | Rationale |
| Sensitivity | High (nM to µM range) | The porous nature of MOFs can concentrate the analyte, leading to significant fluorescence quenching or enhancement. |
| Selectivity | Moderate to High | Selectivity is governed by the specific interactions between the analyte and the MOF framework, which can be tuned by changing the metal node or introducing other functional groups.[6] |
| Response Time | Slow (minutes to hours) | Diffusion of the analyte into the MOF pores can be a rate-limiting step. |
| Reusability | Moderate | Dependent on the strength of the analyte-MOF interaction; some analytes may be difficult to remove without damaging the framework. |
| Instrumentation | Standard fluorescence plate reader | Readily available in most research laboratories. |
Electrochemical Sensor Array
Rationale: The CPPA molecule can be electropolymerized or immobilized onto an electrode surface.[10] The picolinic acid group can selectively bind to metal ions, and this binding event can be transduced into an electrochemical signal (e.g., a change in current or potential).[11][12] An array of electrodes modified with CPPA and other similar ligands can be used for the simultaneous detection of multiple analytes.[13]
Experimental Workflow: Fabrication and Testing of Electrochemical Array
Caption: Workflow for electrochemical sensor array fabrication and analysis.
Performance Evaluation:
| Parameter | Performance of CPPA-based Electrochemical Array | Rationale |
| Sensitivity | Very High (pM to nM range) | Electrochemical techniques like stripping voltammetry can pre-concentrate the analyte on the electrode surface, leading to very low detection limits.[12] |
| Selectivity | High | The selectivity is determined by the specific binding affinity of the CPPA for the target analyte and can be further enhanced by controlling the applied potential.[11] |
| Response Time | Fast (seconds to minutes) | The response is typically limited by the rate of analyte binding to the electrode surface, which is generally rapid. |
| Reusability | High | The electrode surface can often be regenerated by applying a suitable potential to release the bound analyte. |
| Instrumentation | Potentiostat | A standard instrument in electrochemistry labs. |
Colorimetric Sensor Array
Rationale: The interaction of CPPA with certain analytes, particularly metal ions, can lead to the formation of colored complexes.[14] This change in color can be detected visually or with a simple spectrophotometer. By immobilizing CPPA onto a solid support (e.g., filter paper, polymer beads) and arranging them in an array format, a simple and portable colorimetric sensor can be developed.[15]
Experimental Workflow: Fabrication and Testing of Colorimetric Array
Caption: Workflow for colorimetric sensor array fabrication and analysis.
Performance Evaluation:
| Parameter | Performance of CPPA-based Colorimetric Array | Rationale |
| Sensitivity | Low to Moderate (µM to mM range) | Color changes are often only visible at higher analyte concentrations. |
| Selectivity | Low to Moderate | Many metal ions can form colored complexes with CPPA, potentially leading to cross-reactivity. Selectivity relies on subtle differences in the color of the complexes.[14] |
| Response Time | Fast (seconds to minutes) | The color change is typically instantaneous upon interaction with the analyte. |
| Reusability | Low | The interaction is often irreversible, making the sensor single-use. |
| Instrumentation | Simple (camera, scanner) or none (visual) | This is the most cost-effective and field-deployable option. |
Comparative Analysis and Future Perspectives
| Feature | Fluorescent MOF Array | Electrochemical Array | Colorimetric Array |
| Sensitivity | High | Very High | Low to Moderate |
| Selectivity | Moderate to High | High | Low to Moderate |
| Response Time | Slow | Fast | Fast |
| Cost | High | Moderate | Low |
| Portability | Low | Moderate | High |
| Ideal Application | High-throughput screening in a lab setting | Trace contaminant detection, clinical diagnostics | Field-based screening, qualitative analysis |
This comparative analysis demonstrates that the optimal sensor array platform for 5-(4-Cyanophenyl)picolinic acid is highly dependent on the specific application requirements. For applications demanding the highest sensitivity and selectivity, such as the detection of trace heavy metals in drinking water, the electrochemical array is the most promising approach.[12] For high-throughput screening in a laboratory setting where high sensitivity is still required, the fluorescent MOF array offers a viable solution.[5][6] The colorimetric array, while less sensitive and selective, provides a rapid, low-cost, and portable option for preliminary field screening.[15]
Future research should focus on the synthesis of CPPA derivatives with tailored functionalities to enhance selectivity and sensitivity in each platform. For instance, the incorporation of additional binding sites or the modification of the electronic properties of the cyanophenyl group could lead to improved performance. Furthermore, the integration of these sensor arrays with machine learning algorithms for pattern recognition will be crucial for the analysis of complex mixtures and the development of "electronic nose" or "electronic tongue" systems.[9]
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- 11. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. zaguan.unizar.es [zaguan.unizar.es]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Highly sensitive and selective colorimetric detection of dual metal ions (Hg2+ and Sn2+) in water: an eco-friendly approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of 5-(4-Cyanophenyl)picolinic Acid by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the purity determination of 5-(4-Cyanophenyl)picolinic acid, a critical intermediate in pharmaceutical synthesis. We will delve into the rationale behind selecting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical method, present a detailed and validated protocol, and objectively compare its performance against alternative analytical techniques. The methodologies described herein are designed to be self-validating, ensuring robust and reliable results for researchers, scientists, and drug development professionals.
The Analytical Challenge: Why Purity Matters
5-(4-Cyanophenyl)picolinic acid is a molecule possessing a dual character: a polar, ionizable picolinic acid head and a more hydrophobic cyanophenyl tail. In any synthetic batch, the presence of impurities—such as unreacted starting materials, intermediates, or side-products—can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and selective analytical method is not just a quality control metric; it is a prerequisite for successful drug development.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for this purpose, offering unparalleled resolution and quantification capabilities for a wide range of compounds.[3][4]
The Primary Method: Reversed-Phase HPLC for Robust Purity Analysis
Given the physicochemical properties of 5-(4-Cyanophenyl)picolinic acid, Reversed-Phase HPLC (RP-HPLC) is the most suitable method for purity assessment.[5] The nonpolar stationary phase (typically C18) interacts with the hydrophobic cyanophenyl group, while the polar mobile phase allows for the controlled elution of the analyte and its potential impurities.
Causality Behind Methodological Choices
The development of a successful HPLC method is a systematic process where each parameter is chosen for a specific scientific reason.[6][7]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the workhorse for separating moderately polar to nonpolar compounds.[8] Its long alkyl chains provide sufficient hydrophobic interaction with the cyanophenyl ring of the target molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic modifier (acetonitrile) is employed.[9]
-
Aqueous Phase: Water with an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The picolinic acid moiety has a carboxylic acid group (pKa ~5). At neutral pH, this group is deprotonated (ionized), making the molecule highly polar and poorly retained on a C18 column, often resulting in poor peak shape. The acidic modifier suppresses this ionization, rendering the molecule more neutral and hydrophobic, which significantly improves retention and peak symmetry.[10]
-
Organic Phase: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and stronger elution strength for aromatic compounds.
-
Gradient Elution: A gradient program, which increases the percentage of acetonitrile over time, is crucial. It ensures that more polar impurities elute early in the run, while the main analyte and more hydrophobic impurities elute later with sharp, well-resolved peaks.[9]
-
-
Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. Rationale: The molecule contains multiple chromophores (the pyridine ring and the cyanophenyl group) that absorb strongly in the UV region.[7] A DAD allows for monitoring across a range of wavelengths, which is invaluable for identifying co-eluting peaks and selecting the optimal wavelength (λmax) for quantification to achieve the highest sensitivity.[6]
HPLC Purity Analysis Workflow
The overall process from sample to result follows a structured workflow.
Caption: General workflow for HPLC-based purity determination.
Experimental Protocol: HPLC Purity of 5-(4-Cyanophenyl)picolinic acid
This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis.[2]
Materials and Reagents
-
5-(4-Cyanophenyl)picolinic acid reference standard and test sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), analytical grade
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm syringe filters
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm (or λmax determined from spectrum) |
| Run Time | 30 minutes |
Solution Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into autosampler vials before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a System Suitability Test (SST) by making five replicate injections of the Reference Standard Solution.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area is ≤ 2.0%.[2]
-
Once SST criteria are met, inject the Test Sample Solution in duplicate.
-
Process the chromatograms and calculate the purity using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
To ensure trustworthiness, any analytical method must be validated according to regulatory standards, such as those from the International Council for Harmonisation (ICH).[4][11] The described HPLC method would be validated for specificity, linearity, accuracy, precision, and sensitivity.
| Validation Parameter | Acceptance Criteria | Typical Result for this Method |
| Specificity | The main peak is free from interference from impurities, degradants, and placebo. | Peak Purity index > 0.999 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of target). | r² = 0.9998 |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples.[11][12] | 99.5% - 101.2% |
| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate sample preparations.[13] | %RSD = 0.8% |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy. | ~0.05% of target concentration |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for routine quantitative purity analysis, other techniques offer complementary information.[14] The choice of method depends on the specific analytical goal.
Method Selection Logic
The decision to use a particular analytical technique is driven by the specific question being asked.
Caption: Decision tree for selecting an appropriate analytical method.
Comparative Performance Analysis
| Technique | Primary Use | Pros | Cons |
| RP-HPLC with UV/DAD | Quantitative Purity & Impurity Profiling | High resolution, high sensitivity, excellent quantitation, robust, well-established for regulatory filings.[1] | Provides limited structural information on unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification | Combines HPLC separation with mass data for definitive identification of unknowns.[14][15] | More complex instrumentation, higher cost, can be less quantitative than HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Absolute Purity (qNMR) | Unambiguous structure elucidation, can determine purity without a reference standard (qNMR).[14] | Lower sensitivity for trace impurities compared to HPLC, requires larger sample amounts. |
| Thin-Layer Chromatography (TLC) | Rapid Qualitative Screening | Fast, simple, inexpensive, good for monitoring reaction progress.[16] | Qualitative or semi-quantitative at best, poor resolution for complex mixtures. |
| Gas Chromatography (GC) | Analysis of Volatile Compounds | Excellent for volatile and thermally stable analytes.[16] | Not suitable for non-volatile, thermally labile compounds like picolinic acids without derivatization.[10] |
Conclusion
For the routine, accurate, and reliable purity determination of 5-(4-Cyanophenyl)picolinic acid, a validated Reversed-Phase HPLC method is the authoritative choice. Its high resolving power, sensitivity, and quantitative accuracy make it indispensable for quality control in a regulated pharmaceutical environment. While techniques like LC-MS and NMR are powerful, complementary tools for structural elucidation and impurity identification, HPLC remains the gold standard for confirming that the purity of this critical intermediate meets the stringent specifications required for drug development.
References
- Vertex AI Search. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Modern Analytical Technique for Characterization Organic Compounds. (2025).
Sources
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- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. rroij.com [rroij.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Safety Operating Guide
5-(4-Cyanophenyl)picolinic acid proper disposal procedures
Executive Summary: The "Zero-Ambiguity" Directive
For researchers handling 5-(4-Cyanophenyl)picolinic acid , safety is not merely about compliance; it is about controlling the latent reactivity of the nitrile and pyridine-carboxylic moieties.
Immediate Action Required:
-
DO NOT dispose of down the drain. This compound poses aquatic toxicity risks and potential hydrolysis hazards.
-
DO NOT mix with strong oxidizing agents or strong bases (risk of exothermic hydrolysis and ammonia/HCN evolution).
-
DO segregate as Solid Organic Waste (Toxic) or Liquid Organic Waste (Non-Halogenated) depending on its state.
-
DO mark the waste container clearly with "Contains Organic Nitriles."
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand what drives its reactivity. We are not just discarding a white powder; we are managing a functionalized heterocycle.
| Feature | Chemical Logic | Disposal Implication |
| Nitrile Group (-CN) | Under thermal stress or strong hydrolysis, this group can release toxic Nitrogen Oxides (NOx) or traces of Hydrogen Cyanide (HCN). | Mandatory Incineration. The waste stream must be destined for a facility with high-temperature afterburners and scrubbers. |
| Picolinic Acid Motif | A pyridine ring with a carboxylic acid at the 2-position. It is an electron-deficient ring and a metal chelator. | Segregation. Keep away from heavy metal waste streams to prevent unpredicted complexation. Ensure pH compatibility (do not mix with strong bases). |
| Physical State | Typically a solid powder. | Dust Control. High risk of inhalation during transfer. Use a powder funnel and fume hood. |
GHS Classification (Inferred/Analogous):
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H412: Harmful to aquatic life with long-lasting effects.[3]
Pre-Disposal Protocol: The "Self-Validating" System
Before this compound leaves your bench, you must stabilize it. This protocol uses a "Check-Verify-Act" system to prevent downstream accidents.
Step 1: State Assessment & Segregation
Is your waste a Solid (pure compound, contaminated gloves, weighing boats) or a Liquid (reaction mixture, mother liquor)?
-
Solid Waste:
-
Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Validation: Ensure the container is dry. Water introduction can initiate slow hydrolysis of the nitrile over time.
-
-
Liquid Waste (Solvent Matrix):
-
Compatible Solvents: DMSO, Methanol, Dichloromethane, Ethyl Acetate.
-
Critical Check: Check the pH of the waste solution.
-
If pH < 3: Neutralize slightly to pH 5-9 using Sodium Bicarbonate (NaHCO₃).
-
Why? Highly acidic solutions containing nitriles can slowly hydrolyze to amides/acids, generating heat and pressure in sealed waste drums.
-
Step 2: Labelling Strategy
A generic "Organic Waste" label is insufficient for nitriles. You must provide the waste disposal team with the specific hazard data.
-
Primary Label: "Organic Waste - Toxic"
-
Constituent Tag: "Contains: 5-(4-Cyanophenyl)picolinic acid (Organic Nitrile/Pyridine)"
-
Hazard Checkbox: [x] Toxic [x] Irritant
The Disposal Workflow
This diagram outlines the decision logic for segregating this specific compound.
Caption: Decision logic for segregating 5-(4-Cyanophenyl)picolinic acid waste, emphasizing pH control for liquid streams to prevent pressure buildup.
Detailed Disposal Procedures
Scenario A: Disposing of Pure Solid (Expired/Unused)
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses. Use a dust mask (N95) if working outside a fume hood.
-
Container: Select a clean, chemically compatible container (Amber glass or HDPE).
-
Transfer: Transfer the solid carefully to avoid dusting. Wipe the exterior of the stock bottle with a damp paper towel and add the towel to the waste.
-
Handoff: Seal the container. Attach the hazardous waste tag. Place in the Satellite Accumulation Area (SAA) .
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
Quenching: If the picolinic acid was used with reactive reagents (e.g., Thionyl chloride for acid chloride formation), ensure the reaction is fully quenched with water/bicarbonate before bottling.
-
Solvent Compatibility: Ensure the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol). Segregate accordingly.
-
Note: Even if the solvent is non-halogenated, if the picolinic acid derivative contains halogens (not present in the parent, but check your specific derivative), it may need to go into the Halogenated stream.
-
-
Volume Rule: Do not fill waste bottles >90% full. Leave headspace for thermal expansion.
Emergency Contingencies
Spill Management (Solid):
-
Evacuate the immediate area if dust is airborne.
-
Dampen the spill slightly with a wet paper towel to prevent dust generation (do not flood).
-
Scoop material into a waste container using a plastic spatula.
-
Wash the surface with a mild soap solution (picolinic acids are soluble in basic water).
Accidental Exposure:
-
Eye Contact: Rinse immediately for 15 minutes.[2][4][5] The acidic nature can cause corneal damage.
-
Skin Contact: Wash with soap and water.[2][3][4] Monitor for signs of absorption (cyanosis is rare with aryl nitriles but possible).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.[8]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Managing Hazardous Waste.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
-
PubChem. (n.d.). Compound Summary: 5-(4-Cyanophenyl)picolinic acid (Analogous Data). National Library of Medicine. (Note: Used for functional group hazard extrapolation).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Prudent Practices in the Laboratory [nationalacademies.org]
- 7. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]
- 8. reed.edu [reed.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
